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Uio-66-cooh

Cat. No.: B11930871
M. Wt: 1923.1 g/mol
InChI Key: FZDGXMWTYZEXLD-UHFFFAOYSA-A
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Description

Overview of Zirconium-based Metal-Organic Frameworks (Zr-MOFs)

Zr-MOFs are a class of crystalline porous materials constructed from zirconium-based secondary building units (SBUs) connected by organic linker molecules. rsc.org Their high thermal and chemical stability is a key attribute, distinguishing them from many other MOF families. acs.org This robustness is largely due to the strong coordination bonds between the high-valent Zr(IV) centers and the carboxylate linkers. prodia-mof.eu These properties make Zr-MOFs, including the UiO-66 family, suitable candidates for applications in catalysis, gas separation, and biomedicine. rsc.orgnih.gov

The archetypal UiO-66 was first synthesized at the University of Oslo. Its structure is based on a hexanuclear zirconium cluster, [Zr₆O₄(OH)₄], which acts as a 12-coordinating node. mdpi.comethz.ch These inorganic SBUs are interconnected by 1,4-benzenedicarboxylic acid (H₂BDC or terephthalic acid) linkers to form a highly porous and stable three-dimensional framework. mdpi.comacs.org The resulting cubic structure features two types of pores: tetrahedral cages with a diameter of approximately 0.8 nm and larger octahedral cages around 1.1 nm in diameter, both accessible through triangular windows of about 0.6 nm. mdpi.com

The versatility of the UiO-66 platform allows for the creation of a wide range of derivatives through pre-synthetic functionalization of the BDC linker. By substituting terephthalic acid with functionalized analogues, isostructural MOFs with tailored chemical environments can be produced. Common derivatives include UiO-66-NH₂ (using 2-aminoterephthalic acid), UiO-66-NO₂ (using 2-nitroterephthalic acid), and UiO-66-Br (using 2-bromoterephthalic acid). rsc.orgresearchgate.net

The properties of UiO-66 systems can be finely tuned through several strategies, making them highly versatile. acs.org The primary method is "isoreticular functionalization," where the organic linker is modified with different functional groups (-NH₂, -NO₂, -OH, -CH₃, etc.) prior to synthesis. rsc.orgresearchgate.net This approach alters the framework's chemical properties, such as polarity and basicity, without changing the underlying topology. rsc.orgmdpi.com

Another key aspect of tunability is "defect engineering." The creation of missing-linker or missing-cluster defects within the UiO-66 structure can be controlled, often through the use of modulators like monocarboxylic acids during synthesis. ethz.chacs.org These defects can increase the material's porosity and specific surface area and generate coordinatively unsaturated Zr⁴⁺ sites, which can act as Lewis acid centers, enhancing catalytic activity. acs.orguva.nl The ability to combine linker functionalization with defect engineering adds another layer of control, allowing for the design of multifunctional materials for specific tasks. acs.org

Significance of Carboxylic Acid Functionalization in UiO-66 Frameworks

Introducing uncoordinated carboxylic acid (-COOH) groups into the UiO-66 framework, typically by using 1,2,4-benzenetricarboxylic acid (H₃BTC) or isophthalic acid as a co-linker, results in the material commonly denoted as UiO-66-COOH. rsc.orgnih.gov This functionalization is particularly significant as it imparts distinct chemical characteristics to the framework. The presence of these free -COOH groups, which are not involved in coordinating with the zirconium clusters, creates new, accessible active sites throughout the material. mdpi.com

The free carboxylic acid groups in this compound act as Brønsted acid sites, enhancing the material's chemical reactivity. prodia-mof.eu This intrinsic acidity makes this compound an effective heterogeneous catalyst for acid-catalyzed reactions, such as the esterification of butyric acid, where it has shown superior performance compared to its parent UiO-66 and amino-functionalized counterparts. researchgate.net The uniform distribution of these acidic sites within the porous structure ensures they are readily accessible to reactants. mdpi.com Furthermore, these sites can engage in specific acid-base interactions, for example, with ammonia (B1221849) (NH₃), making this compound a highly effective adsorbent for capturing toxic gases. prodia-mof.eu The presence of these functional groups can also serve as anchoring points for post-synthetic modifications, such as the introduction of metal cations to create new catalytic centers. researchgate.net

Table 1: Adsorption Performance of this compound for Various Contaminants This table is interactive. You can sort and filter the data.

Adsorbate Matrix Adsorption Capacity Key Finding Reference
Strontium (Sr²⁺) Aqueous Solution 114 mg/g Strong affinity and selectivity due to coordination with -COOH sites. mdpi.comnih.gov
Ammonia (NH₃) Air (Dry Conditions) 55 mg/g Outperforms commercial adsorbents due to Brønsted acid-base interactions. prodia-mof.eu
Rhodamine B Aqueous Solution 2200 mg/g Ultrahigh removal capacity reported for UiO-66-(COOH)₂. frontiersin.org
Indole (B1671886) Model Fuel ~1.5 mmol/g Adsorption increases with -COOH content, attributed to H-bonding. nih.gov

Research Trajectory and Future Perspectives of this compound

The research on this compound has evolved from initial synthesis and basic characterization to exploring its full potential in a variety of sophisticated applications. Early work focused on establishing reliable synthesis routes, often in environmentally friendly solvents like water, and understanding the fundamental structural and sorption properties. rsc.org The research trajectory has since moved towards leveraging the unique properties imparted by the carboxyl group for targeted functions.

Current research is heavily focused on environmental remediation, including air purification and the selective removal of pollutants from water. prodia-mof.eumdpi.com There is also growing interest in its catalytic applications, particularly in biomass conversion and fine chemical synthesis. researchgate.net Future perspectives are likely to involve the design of more complex, multifunctional materials. This could include creating hierarchical pore structures within this compound for improved mass transport or incorporating it into composite materials, such as membranes or fabrics, to develop advanced separation and wearable detoxification systems. acs.org Another promising direction is its use in photocatalysis, where the carboxyl groups could be used to anchor photosensitive species or directly participate in charge transfer processes. researchgate.net Scaling up the synthesis of this compound in a cost-effective and environmentally benign manner will be crucial for its transition from laboratory-scale research to industrial applications. prodia-mof.eu

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Formula
1,2,4-Benzenetricarboxylic acid H₃BTC
1,4-Benzenedicarboxylic acid H₂BDC / Terephthalic acid
2-Aminoterephthalic acid
2-Bromoterephthalic acid
2-Nitroterephthalic acid
Acetic acid CH₃COOH
Ammonia NH₃
Butyric acid
Creatinine (B1669602)
Indole
Isophthalic acid IPA
Rhodamine B
Strontium Sr²⁺
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H23O44Zr6-5 B11930871 Uio-66-cooh

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C54H23O44Zr6-5

Molecular Weight

1923.1 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide

InChI

InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21

InChI Key

FZDGXMWTYZEXLD-UHFFFAOYSA-A

Canonical SMILES

[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

Synthetic Methodologies for Uio 66 Cooh and Its Derivatives

Solvothermal Synthesis Approaches

Solvothermal synthesis, a method involving heating reactants in a sealed vessel with a solvent at temperatures above its boiling point, remains a cornerstone for producing highly crystalline MOFs, including UiO-66 and its derivatives.

The conventional and most widely reported method for synthesizing UiO-66 involves the solvothermal reaction of a zirconium salt, typically zirconium(IV) chloride (ZrCl₄) or zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), with terephthalic acid (H₂BDC) as the organic linker in N,N-Dimethylformamide (DMF). tandfonline.commdpi.com The reaction is typically carried out in a Teflon-lined autoclave at temperatures ranging from 80°C to 140°C for periods of 12 to 24 hours or more. tandfonline.comits.ac.idresearchgate.net DMF serves not only as a high-boiling point solvent but also participates in the reaction by slowly decomposing to generate formate (B1220265) ions, which can act as modulators, and amines, which can deprotonate the linker's carboxylic acid groups. nih.gov

To synthesize UiO-66-COOH, this established protocol is adapted by using a functionalized linker that already contains a free carboxylic acid group. A common precursor for this purpose is 1,2,4-benzenetricarboxylic acid (trimellitic acid). prodia-mof.eu The synthesis maintains the core principle of reacting a zirconium source with the functionalized linker in DMF under solvothermal conditions. prodia-mof.eu Another approach involves the one-step synthesis using a mixture of linkers. For instance, UiO-66 with free -COOH groups can be produced by reacting zirconium chloride with a mixture of isophthalic acid (IPA), which has a meta-positioned carboxylic group that remains uncoordinated, and the standard terephthalic acid (TPA) linker in DMF. nih.gov

The reaction time is a critical parameter influencing the crystallinity of the final product. Studies on the parent UiO-66 have shown that optimal crystallinity is often achieved after a specific heating duration, beyond which the crystal structure may not significantly change or could even degrade. its.ac.id For example, in one study synthesizing UiO-66 at 140°C, the best crystallinity was observed after 6 hours of heating. its.ac.idresearchgate.net

Table 1: Typical Solvothermal Synthesis Parameters for UiO-66 and Derivatives in DMF

MOF Zirconium Source Organic Linker(s) Solvent Temperature (°C) Time (h) Reference
UiO-66 ZrOCl₂·8H₂O Terephthalic acid (BDC) DMF 120 24 tandfonline.com
UiO-66 ZrCl₄ Terephthalic acid (BDC) DMF 120 24 mdpi.com
This compound Zr(IV) source 1,2,4-Benzenetricarboxylic acid DMF N/A N/A prodia-mof.eu

Note: N/A indicates data not specified in the cited abstract.

The degree of functionalization in this compound can be tuned by controlling the ratio of the functionalized linker to the non-functionalized linker during synthesis. This mixed-linker approach is a powerful tool for systematically modifying the chemical and physical properties of the resulting MOF. acs.orgnih.gov

In the synthesis of this compound using isophthalic acid (IPA) and terephthalic acid (TPA), the molar ratio of IPA in the synthesis mixture directly influences the incorporation of free -COOH groups into the framework. Research has shown that up to 30% of the TPA linker can be replaced by IPA in a one-step synthesis. nih.gov However, increasing the content of the asymmetrical IPA linker can negatively impact the thermal and chemical stability of the MOF. This is attributed to an increase in structural defects, such as missing linkers or clusters, which arise from the geometric constraints imposed by the meta-substituted linker. nih.gov The presence of linker vacancies can, in turn, create coordinatively unsaturated zirconium sites, which act as Lewis acid centers. nih.govacs.org

The concentration of reactants also plays a crucial role. High concentrations of precursor solutions can be employed, sometimes in conjunction with modulators, to increase the reaction mass efficiency and facilitate scalable synthesis. researchgate.net The introduction of different functional groups via the linker, such as electron-donating or electron-withdrawing groups, can significantly impact the acidity and catalytic properties of the final material by influencing the electronic environment of the zirconium active sites. nih.gov

Table 2: Effect of Isophthalic Acid (IPA) Content on this compound Properties

% IPA in Synthesis Free -COOH Content Adsorption of Organics Stability Reference

Green Synthesis Strategies

In response to the environmental and safety concerns associated with solvents like DMF, significant research has focused on developing green synthesis routes for UiO-66 and its derivatives. These methods prioritize the use of non-toxic solvents, particularly water, and aim for milder reaction conditions. acs.org

Water-based synthesis is a highly attractive green alternative for producing zirconium MOFs, given their notable stability in aqueous environments. rsc.org

An environmentally friendly and scalable synthesis of this compound has been successfully developed using water as the solvent. prodia-mof.eursc.org In one reported method, this compound was synthesized in high yield (87%) by refluxing zirconium(IV) sulfate (B86663) and 1,2,4-benzenetricarboxylic acid in water for 90 minutes. prodia-mof.eu This approach completely avoids the use of toxic organic solvents and represents a significant step towards sustainable MOF production. prodia-mof.eu

The kinetics of crystallization for UiO-66(Zr)-(COOH)ₓ (where x=1 or 2, corresponding to the number of carboxylic acid groups on the linker) in aqueous media have been studied in detail. rsc.orgrsc.org These investigations, often performed using in-situ energy dispersive X-ray diffraction, provide insights into the nucleation and growth processes under different temperatures, revealing the timeframes for induction and full crystallization. rsc.org

Table 3: Green Synthesis of this compound in Water

Zirconium Source Organic Linker Solvent Conditions Yield Reference
Zirconium(IV) sulfate 1,2,4-Benzenetricarboxylic acid Water Reflux, 90 min 87% prodia-mof.eu

A more controlled approach to MOF synthesis involves a two-step process where the inorganic secondary building units (SBUs), or metal oxoclusters, are pre-formed before the addition of the organic linker. This strategy separates the cluster formation (nucleation) from the framework assembly (growth), which can lead to products with higher crystallinity and better control over particle size.

For zirconium-based MOFs, this involves the initial formation of the hexanuclear zirconium oxocluster, [Zr₆O₄(OH)₄]¹²⁺. One method to achieve this involves using zirconium(IV) propoxide (Zr(OnPr)₄) as the precursor in the presence of a modulator like acetic acid. mdpi.com The acetic acid is crucial for the formation of an acetate-containing cluster intermediate, such as [Zr₆O₄(OH)₄(CH₃COO)₁₂]₂. mdpi.com This pre-formed SBU is then reacted with the desired organic linker, such as 1,2,4-benzenetricarboxylic acid, in an aqueous medium to construct the final this compound framework. This method can be particularly advantageous as it can proceed under milder conditions, even at room temperature, once the stable metal oxocluster has been formed. mdpi.com This approach circumvents issues related to the slow or competing kinetics of SBU formation and framework crystallization that can occur in one-pot syntheses.

Modulator-Assisted Synthesis in Aqueous Media

The use of modulators in aqueous media represents a significant step towards greener and more scalable production of UiO-66 derivatives. Modulators, typically monofunctional carboxylic acids, compete with the multitopic linker during the crystallization process. This competition influences the nucleation and growth of the MOF crystals, allowing for control over particle size, morphology, and the introduction of beneficial defects in the structure.

An environmentally benign and scalable strategy for synthesizing UiO-66 derivatives, including UiO-66-(COOH)₂, has been developed using water as the solvent at room temperature. rsc.org This approach avoids the use of hazardous organic solvents like N,N-dimethylformamide (DMF), which is traditionally used. rsc.org The synthesis in aqueous media can lead to materials with high surface areas and pore volumes. For instance, UiO-66-(COOH)₂ synthesized in water at room temperature has been shown to possess a significant number of missing Zr₆ clusters, resulting in enhanced surface area and pore volume compared to the same material synthesized at higher temperatures. rsc.org The presence of both Lewis and Brønsted acidic sites in these materials makes them promising for applications such as the removal of toxic chemicals like ammonia (B1221849). rsc.org

The choice of modulator and its concentration are critical parameters. Acids like acetic acid and formic acid are commonly used. mdpi.com It has been observed that the presence of a modulator generally leads to the formation of larger crystals with well-defined octahedral geometry. mdpi.com For example, modulation with acetic acid can produce smaller, more homogeneous crystals, while formic acid may result in larger, less uniform crystals. mdpi.com The acidity of the modulator plays a role; a close match in pKa between the linker and the modulator can favor the formation of larger, more well-defined crystallites. nih.gov

Synthesis Parameter UiO-66-(COOH)₂ Reference
SolventWater rsc.org
TemperatureRoom Temperature rsc.org
Key FeatureScalable, environmentally benign rsc.org
Resultant PropertyHigh surface area and pore volume due to missing Zr₆ clusters rsc.org

Solvent-Free and Reduced Solvent Methods

To further minimize environmental impact and reduce costs, solvent-free and reduced solvent synthetic methods have been developed. These approaches, primarily based on mechanochemistry, eliminate the need for bulk solvents.

Mechanochemical synthesis, such as liquid-assisted grinding (LAG), involves the grinding of solid reactants with a small amount of a liquid additive. This method has been successfully applied to produce UiO-66 and its derivatives rapidly and efficiently. chemistryforsustainability.orgnih.gov For instance, UiO-66 can be synthesized in 30 minutes using LAG in a ball mill with minimal organic solvents. chemistryforsustainability.org This approach is not only faster than conventional solvothermal methods but also more environmentally friendly. chemistryforsustainability.org The resulting materials exhibit high porosity and catalytic activity, comparable to their solvothermally generated counterparts. rsc.org

A completely solvent-free route for cerium-based UiO-66 analogues has also been reported, where grinding the reagents with a small amount of acetic acid as a modulator, followed by heating, yields the desired MOF. amazonaws.com This suggests the potential for similar solvent-free approaches for zirconium-based this compound.

Method Reactants Conditions Key Advantages Reference
Liquid-Assisted Grinding (LAG)Zirconium precursor, Linker, ModulatorBall mill, 30 minutesRapid, minimal solvent, environmentally friendly chemistryforsustainability.org
Solvent-Free GrindingCerium ammonium (B1175870) nitrate, Linker, Acetic acidGrinding, then heating at 120°C for 24hNo bulk solvent, high yield (85%) amazonaws.com

Advanced Synthetic Techniques

Advanced synthetic techniques leverage energy sources other than conventional heating to accelerate crystallization and influence the properties of the final product. These methods often offer significant reductions in synthesis time and can lead to materials with unique characteristics.

Microwave-Assisted Synthesis for Accelerated Crystallization

Microwave-assisted synthesis has emerged as a powerful tool for the rapid production of MOFs. Microwave irradiation directly heats the reactants, leading to faster and more uniform heating compared to conventional ovens. This results in significantly accelerated crystallization times, often reducing synthesis from days to minutes or hours. rsc.orgnih.govresearchgate.net

This technique has been optimized for the scalable synthesis of UiO-66 and its derivatives. rsc.orgnih.gov By controlling parameters such as microwave power, temperature, and reaction time, it is possible to tune the crystallinity, morphology, and defectivity of the resulting MOF. researchgate.net For example, in the synthesis of UiO-66-NH₂, microwave heating has been shown to produce well-shaped crystals with high CO₂ adsorption capacity in a short time. researchgate.net The use of modulators, such as acetic acid or 4-Fluoro-3-Formyl-Benzoic Acid (FFBA), in microwave-assisted synthesis can further refine the crystal size and defect structure. mdpi.commdpi.com

Product Method Time Temperature Key Finding Reference
UiO-66Microwave-assisted5 minutes-Highly crystalline, octahedral shape nih.gov
UiO-66-NH₂Microwave-assisted20 minutes175°COptimized for yield (91%) and defectivity acs.org
UiO-66-NH₂Microwave-assisted30 minutes-Well-shaped crystals with superior CO₂ adsorption researchgate.net

Sonochemical Synthesis Protocols

Sonochemical synthesis utilizes the energy of ultrasound to induce chemical reactions. The process involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. researchgate.net This intense energy input can promote nucleation and lead to the formation of smaller, more uniform nanoparticles in a shorter amount of time compared to conventional methods. researchgate.netnih.gov

A sonochemical-solvothermal combined method has been used to prepare UiO-66 on a 1-liter scale, yielding uniform particles of approximately 0.2 µm with a high BET surface area of 1375 m²/g and a product yield greater than 95% within two hours. koreascience.kr For UiO-66-NH₂, sonochemical synthesis at 80°C for just one hour resulted in nanoparticles smaller than 100 nm with a higher BET surface area (993.1 m²/g) and increased CO₂ adsorption capacity compared to solvothermally synthesized samples. nih.gov

Product Method Time Temperature Particle Size BET Surface Area Reference
UiO-66Sonochemical-solvothermal2 hours120°C~0.2 µm1375 m²/g koreascience.kr
UiO-66-NH₂Sonochemical1 hour80°C< 100 nm993.1 m²/g nih.gov

Electrochemical Synthesis Methods

Electrochemical synthesis offers a novel route to produce MOFs, particularly as thin films, but also as powders. This method involves applying an electric current to a solution containing the metal source and the organic linker. acs.org The electrochemical potential drives the release of metal ions (anodic dissolution) or induces a local pH change that deprotonates the linker (cathodic deposition), leading to the formation of the MOF. nih.govacs.org

While much of the research has focused on depositing UiO-66 films onto substrates, the principles can be extended to powder synthesis. acs.orgresearchgate.net For example, a cathodic electrochemical method has been used to rapidly synthesize UiO-66 nanoparticles with a diameter of around 60 nm at room temperature. researchgate.net This method avoids the high temperatures and pressures of solvothermal synthesis. researchgate.net The synthesis can be modulated by adding species like acetic acid, which can influence crystallite size and morphology. acs.org The primary advantage of electrochemical synthesis is the ability to control deposition and potentially produce materials with unique properties, though its application for the bulk powder synthesis of this compound is still an emerging area. nih.gov

Method Product Form Key Features Reported Particle Size Reference
Anodic DepositionFilmSuperior adhesion to Zr substrate- nih.govacs.org
Cathodic DepositionFilm/PowderBroad substrate flexibility, room temperature~60 nm (for UiO-66) nih.govresearchgate.net

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, as an advanced technique, offers a scalable and environmentally friendly alternative to traditional solvent-based methods. This solid-state approach uses mechanical energy, typically from ball milling, to initiate and sustain chemical reactions between the metal precursor and the organic linker. nih.govrsc.org

This method has been successfully employed to synthesize UiO-66 and its amino-functionalized analogue, UiO-66-NH₂, on a gram scale without the need for strong acids or high temperatures. rsc.org Water-assisted grinding, a form of mechanochemistry, has been shown to produce UiO-66 analogue nanocrystals in as little as 100 seconds. rsc.org A green synthesis approach for UiO-66(Zr) involving ball-milling pretreatment followed by reaction at room temperature has also been reported, yielding a material with smaller particle size and a superior mesoporous structure compared to microwave-assisted synthesis. rsc.org The resulting materials exhibit high porosity and catalytic activity comparable to those prepared by solvothermal methods. rsc.org The incorporation of graphene oxide with UiO-66-NH₂ has also been achieved through mechanochemical synthesis to create nanocomposites for sensor applications. acs.org

Method Time Key Advantages Resultant Properties Reference
Ball Milling (LAG)75 minutesGram-scale, room temperature, no DMF/HClHigh surface area (1020 m²/g for UiO-66) nih.gov
Water-Assisted Grinding100 secondsExtremely rapid, greenNanocrystals with high stability rsc.org
Ball-Milling Pretreatment-Room temperature, green synthesisSmaller particle size, enhanced mesoporosity rsc.org

Scale-Up and Engineering Considerations in this compound Synthesis

The successful industrial application of this compound hinges on the development of efficient and scalable synthesis and shaping processes. Key considerations include the ability to produce large quantities of the material with consistent quality and the fabrication of robust forms suitable for use in various process technologies.

Batch Reactor Synthesis for Large-Scale Production

The translation of this compound synthesis from the laboratory to an industrial scale has been successfully demonstrated using batch reactors. In a notable example of scaled-up synthesis, this compound was produced in a 12-liter double-wall batch reactor. rsc.org This process utilized an aqueous suspension of zirconium (IV) sulfate and 1,2,4-benzenetricarboxylic acid, avoiding the use of hazardous organic solvents. rsc.org The reaction was conducted under reflux for 90 minutes, with the reactant dispersion mixed using an anchor-shaped mechanical stirrer at 100 rpm. rsc.org This method resulted in a high yield of 89% and a significant space-time yield of 350 kg/m ³/day, highlighting a feasible pathway for large-scale production. rsc.org The use of water as a solvent and non-corrosive starting materials are key advantages for industrial-scale synthesis. prodia-mof.eu

Reactor ScaleReactantsSolventYieldSpace-Time YieldReference
12 LZirconium (IV) sulfate, 1,2,4-benzenetricarboxylic acidWater89%350 kg/m ³/day rsc.org

Shaping Techniques for Processability (e.g., Freeze-Granulation, Extrusion)

For many applications, the fine powder form of as-synthesized MOFs is impractical. Therefore, shaping techniques are employed to produce larger, more robust particles like beads or extrudates. These shaped forms are essential for applications such as fixed-bed reactors and gas separation columns, where pressure drop and material handling are critical concerns.

Freeze-Granulation:

Freeze-granulation is a technique used to produce spherical beads of this compound. In this process, a slurry of the MOF powder is prepared with a binder and a solvent. For this compound, polyvinyl alcohol (PVA) has been effectively used as a binder. prodia-mof.eumdpi.com A typical procedure involves mixing the this compound powder (22 vol%) with a solution of PVA (4 vol% relative to the MOF) in deionized water (74 vol%). prodia-mof.eu This mixture is then sprayed into liquid nitrogen, causing the droplets to freeze rapidly. Subsequent freeze-drying removes the solvent, leaving porous, spherical beads. acs.org

A key advantage of freeze-granulation is the production of beads with excellent mechanical stability. Attrition tests, which measure the material's resistance to mechanical wear, have shown that this compound beads produced by this method can exhibit zero attrition loss after 30 minutes of shaking at 60 rpm. mdpi.comresearchgate.net However, the inclusion of a binder and the shaping process can impact the material's textural properties. For instance, freeze-granulated this compound beads showed a decrease in specific surface area to approximately 359 m²/g and a micropore volume of 0.12 cm³/g, a reduction of about 50% compared to the original powder. rsc.org

Extrusion:

Extrusion is another common technique for shaping MOFs, resulting in cylindrical pellets or extrudates. This method involves forcing a paste-like mixture of the MOF powder, a binder, and a plasticizer through a die. For this compound, a polysiloxane-based resin has been utilized as a binder. mdpi.comresearchgate.net In a typical formulation, the MOF (72.5 vol%) is mixed with the polysiloxane binder (5.5 vol%) and water (22 vol%) to form a paste, which is then extruded. rsc.org

Extruded this compound has demonstrated good mechanical robustness, with an attrition loss of only 1.4% in tests. mdpi.comresearchgate.net Similar to freeze-granulation, the extrusion process affects the material's porosity. The specific surface area of extruded this compound was found to be around 418 m²/g, with a micropore volume of 0.15 cm³/g. rsc.org Despite the reduction in surface area, these shaped forms have shown superior performance in applications like ammonia adsorption compared to commercial benchmark adsorbents, which is partly attributed to their higher bulk density. rsc.orgacs.org

Shaping TechniqueBinderShapeAttrition LossSpecific Surface Area (m²/g)Micropore Volume (cm³/g)Reference
Freeze-GranulationPolyvinyl alcohol (PVA)Beads0%3590.12 rsc.orgmdpi.comresearchgate.net
ExtrusionPolysiloxane-based resinExtrudates1.4%4180.15 rsc.orgmdpi.comresearchgate.net

Structural Characterization and Defect Engineering of Uio 66 Cooh

Advanced Characterization Techniques for Framework Elucidation

A multi-technique approach is essential for a comprehensive understanding of the UiO-66-COOH structure. Each technique provides specific insights into different aspects of the material, from its crystal lattice to its surface chemistry and morphology.

Powder X-ray Diffraction (PXRD) is a primary technique used to confirm the crystalline structure and phase purity of this compound. The analysis typically reveals that the functionalized material retains the characteristic cubic crystal structure of the parent UiO-66, belonging to the Fm-3m space group. mdpi.com The diffraction patterns of this compound show prominent peaks at specific 2θ angles, which are consistent with the simulated patterns for the UiO-66 topology. mdpi.com

The most intense diffraction peaks correspond to the (111) and (200) crystal planes, typically appearing around 2θ = 7.4° and 8.5°, respectively. acs.org The presence and sharpness of these peaks indicate a high degree of crystallinity. researchgate.net Subtle shifts in peak positions or changes in the lattice parameters compared to the parent UiO-66 can occur due to the presence of the bulkier -COOH group and the potential introduction of structural defects during synthesis. mdpi.commdpi.com In some instances, an increase in linker functionalization can lead to a slight compression of the crystal lattice. mdpi.com

Table 1: Typical Powder X-ray Diffraction Peaks for UiO-66-type Frameworks

Miller Index (hkl) Approximate 2θ Angle (°)
(111) 7.4
(200) 8.5
(006) 25.8

Note: Peak positions can vary slightly based on synthesis conditions and instrumentation. acs.orgijche.ir

FTIR spectroscopy is crucial for confirming the successful incorporation of the carboxylic acid functional groups onto the organic linkers and for analyzing the coordination environment within the MOF. The FTIR spectrum of this compound displays characteristic absorption bands that serve as fingerprints for its molecular structure.

Key vibrational bands include the asymmetric and symmetric stretching of the carboxylate groups of the linker, which coordinate to the zirconium clusters. These are typically observed around 1586 cm⁻¹ and 1398 cm⁻¹, respectively. tandfonline.com A significant band for this compound appears corresponding to the C=O stretching vibration of the uncoordinated carboxylic acid group, which confirms the presence of the pendant -COOH functionality. Additionally, bands related to the Zr-O bond within the inorganic secondary building unit (SBU) and C-H vibrations of the benzene (B151609) ring are also present. acs.orgresearchgate.net

Table 2: Key FTIR Vibrational Frequencies for this compound and its Precursors

Wavenumber (cm⁻¹) Assignment Reference
~1656-1700 C=O stretching of pendant -COOH group mdpi.com
~1586 Asymmetric C-O stretching of coordinated carboxylate tandfonline.com
~1507 C=C stretching of benzene ring tandfonline.commdpi.com
~1398 Symmetric C-O stretching of coordinated carboxylate tandfonline.com
~747 O-Zr-O symmetric vibration / C-H out-of-plane bending mdpi.comresearchgate.net

XPS is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements on the surface of this compound. A survey scan confirms the presence of zirconium (Zr), oxygen (O), and carbon (C). researchgate.net High-resolution scans of the individual elemental regions provide detailed chemical information.

The Zr 3d spectrum typically shows two peaks, Zr 3d₅/₂ and Zr 3d₃/₂, characteristic of Zr⁴⁺ in the Zr-O environment of the cluster. researchgate.net The O 1s spectrum can be deconvoluted to distinguish between oxygen atoms in the Zr-O-C linkage, the pendant -COOH group, and adsorbed water or hydroxyl groups. The C 1s spectrum is particularly informative for this compound, as it can be deconvoluted into several peaks representing the different carbon environments: the C-C/C=C bonds of the aromatic ring, the C-O bond, and the O-C=O of the carboxylate and carboxylic acid groups. researchgate.net The presence and relative area of the peak corresponding to the carboxylic acid's O-C=O moiety provide direct evidence of successful functionalization.

Table 3: Representative Binding Energies from XPS Analysis of UiO-66 Derivatives

Element Orbital Binding Energy (eV) Assignment Reference
Zr 3d₅/₂ ~182.6 Zr⁴⁺ in Zr-O cluster researchgate.net
Zr 3d₃/₂ ~185.3 Zr⁴⁺ in Zr-O cluster researchgate.net
C 1s ~284.5 C=C in benzene ring researchgate.net
C 1s ~285.9 C-C researchgate.net
C 1s ~288.8 O-C=O in carboxylate/acid researchgate.net
O 1s ~530.5 Zr-O

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology, particle size, and nanostructure of this compound crystals.

TEM offers higher resolution, allowing for the observation of the internal structure. High-resolution TEM (HRTEM) can even visualize the porous network and the lattice fringes of the crystalline structure, directly confirming the ordered, porous nature of the MOF. kaust.edu.sarsc.org Energy-dispersive X-ray spectroscopy (EDS) mapping, often coupled with electron microscopy, can be used to confirm the uniform distribution of elements like Zr, C, and O throughout the particles. mdpi.com

Nitrogen (N₂) adsorption-desorption measurements at 77 K are standard for evaluating the porosity of this compound. The resulting isotherm is typically Type I, which is characteristic of microporous materials. ijche.ir From this data, several key parameters are calculated.

The Brunauer-Emmett-Teller (BET) surface area is a measure of the total accessible surface area. For this compound, the BET surface area is generally lower than that of the parent UiO-66 (which can be over 1200 m²/g) because the pendant -COOH groups occupy some of the internal pore volume. nih.govrsc.org The total pore volume and the micropore volume are also determined from the isotherm. The pore size distribution, often calculated using methods like Density Functional Theory (DFT), confirms the presence of micropores, typically centered around the known cage sizes of the UiO-66 structure (approx. 6 Å). researchgate.net

Table 4: Porosity Data for UiO-66-(COOH)x Materials

Material Activation Temp. (°C) BET Surface Area (m²/g) Micropore Volume (cm³/g) Reference
UiO-66(Zr)-(COOH) 150 970 0.38 rsc.org
UiO-66(Zr)-(COOH)₂ 150 730 0.29 rsc.org
Defective UiO-66 - 1827 - rsc.org

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of this compound and can provide information on its composition and purity. The analysis involves heating the sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss as a function of temperature.

A typical TGA curve for this compound shows three main stages of weight loss. mdpi.comresearchgate.net

Initial Weight Loss (25-150 °C): This is attributed to the removal of physisorbed water and residual solvent molecules (like DMF) trapped within the pores. researchgate.net

Dehydroxylation (150-450 °C): A more gradual weight loss occurs due to the dehydroxylation of the zirconium oxo-clusters, where adjacent OH groups are removed as water molecules. mdpi.com

Framework Decomposition (>450 °C): A sharp, significant weight loss signifies the decomposition of the organic linkers and the collapse of the MOF framework. mdpi.comresearchgate.net For UiO-66 derivatives, this decomposition often starts around 450-500 °C in an inert atmosphere. rsc.orgresearchgate.net

The final residual mass at the end of the analysis corresponds to the inorganic component, which is typically zirconium oxide (ZrO₂). The temperature at which framework decomposition begins is a key indicator of the material's thermal stability.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment in crystalline materials like this compound. It provides detailed insights into the framework's structure, functionalization, and the nature of guest-host interactions. By using techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, researchers can resolve distinct signals corresponding to the different carbon atoms within the this compound structure.

For instance, ¹³C CPMAS NMR spectra of this compound and its parent compound clearly distinguish the signals from the aromatic carbons of the terephthalate (B1205515) linker and the additional carboxyl group. researchgate.net The chemical shifts are sensitive to the local chemical environment, allowing for the unambiguous assignment of resonances to specific crystallographic sites. acs.org Studies have employed advanced one- and two-dimensional high-field and ultrafast MAS NMR measurements, often in tandem with Density Functional Theory (DFT) calculations, to validate predicted crystal structures and assign NMR signals with high confidence. acs.org

The introduction of the -COOH functional group has been shown to considerably enhance the Brønsted acidity of the material compared to the parent UiO-66. nih.gov This change in acidity can be probed using ssNMR in combination with probe molecules like 2-¹³C-acetone or pyridine-d₅. nih.gov The interaction of these probe molecules with the acid sites within the MOF causes shifts in their NMR signals, which can be correlated to acid strength. Research has indicated that the acid strength of this compound is comparable to that of the well-known zeolite H-ZSM-5. nih.gov Furthermore, NMR can be used to identify and quantify the incorporation of modulator molecules into the framework, which is directly related to defect engineering. acs.org

Table 1: Illustrative ¹³C ssNMR Chemical Shifts for this compound This table is a representative example based on data reported in the literature. Actual shifts may vary based on experimental conditions and the level of defects.

Carbon Atom Typical Chemical Shift (ppm) Reference
Carboxyl (-COOH) on linker ~168-172 researchgate.net
Framework Carboxylate (Zr-OOC) ~174-178 researchgate.net
Aromatic C-COOH ~135-138 researchgate.net

In-Situ Energy Dispersive X-ray Diffraction for Crystallization Kinetics

Understanding the formation mechanism of this compound is crucial for controlling its properties, such as crystal size and defect density. In-situ Energy Dispersive X-ray Diffraction (EDXRD) and other real-time X-ray scattering techniques, often utilizing high-intensity synchrotron radiation, are invaluable for monitoring the crystallization process as it happens. rsc.orgresearchgate.net These methods allow researchers to track the evolution of crystalline phases directly from the reaction mixture, providing critical data on nucleation and crystal growth rates. researchgate.netresearchgate.net

Studies on UiO-66 and its analogues have revealed that the crystallization process can be divided into distinct stages, including nucleation and crystal growth, which can be modeled using kinetic equations like the Avrami-Erofeev model. researchgate.net The kinetics are highly sensitive to synthesis parameters such as temperature, reaction time, and the presence of modulators. swan.ac.ukchemrxiv.org For example, increasing the synthesis temperature generally accelerates the crystallization kinetics, leading to a faster appearance of the crystalline product. swan.ac.uk

Table 2: Influence of Synthesis Parameters on UiO-66 Crystallization Kinetics Based on findings from in-situ diffraction studies.

Parameter Effect on Nucleation Effect on Crystal Growth Reference
Temperature Increase Accelerated Accelerated swan.ac.uk
Modulator (e.g., Acetic Acid) Addition Slowed Down Slowed Down swan.ac.ukchemrxiv.org
Increased Modulator Concentration Further Slowed Further Slowed swan.ac.uk

| Water/Modulator Ratio | Influences Rate | Influences Final Size | rsc.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides fundamental information on the composition of the synthesized this compound, which is essential for verifying its stoichiometry and, by extension, quantifying the density of defects. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS), and Thermogravimetric Analysis (TGA) are commonly employed.

EDX mapping can confirm the homogeneous distribution of constituent elements—zirconium, carbon, and oxygen—throughout the MOF crystals. semanticscholar.org XPS provides surface-sensitive elemental composition and information about the chemical states of the elements. Changes in the elemental composition, particularly the oxygen content, can be correlated with the formation of defects. rsc.org For instance, an increase in the signal attributed to uncoordinated carboxyl or hydroxyl groups in the O 1s spectrum can indicate a higher density of missing-linker or missing-cluster defects. rsc.org

TGA is a particularly effective method for assessing the stoichiometry in the context of defects. In a TGA experiment, the material is heated, and its weight loss is measured as a function of temperature. After the removal of solvent molecules at lower temperatures, the framework itself decomposes at higher temperatures, eventually leaving a residue of zirconium dioxide (ZrO₂). unito.it For a theoretically perfect, defect-free this compound, a specific weight loss corresponding to the organic linkers can be calculated. unito.it However, in a defective sample where linkers are missing and replaced by lighter species (e.g., water, hydroxide (B78521), or modulator molecules), the observed weight loss will deviate from the theoretical value. This deviation allows for the calculation of the number of missing linkers per inorganic cluster, thus providing a quantitative verification of the material's stoichiometry. acs.orgunito.it

Table 3: Representative Stoichiometric Analysis via TGA for Defective UiO-66 This is a hypothetical example illustrating the principle. The formula for the defective unit assumes missing linkers are compensated by water and hydroxide.

Sample Ideal Formula Unit Assumed Defective Formula Unit Theoretical Wt. Loss (Linker) Experimental Wt. Loss Implied Linker Deficiency Reference

Defect Engineering in this compound Frameworks

Defects, whether intentionally introduced or inherently present, play a crucial role in defining the physicochemical properties of this compound. nih.gov Far from being imperfections, these structural irregularities, such as missing linkers or entire missing clusters, can create new active sites, enhance porosity, and tune the material's catalytic and adsorption capabilities. acs.orgberkeley.edu

Characterization and Quantification of Missing-Linker Defects

A missing-linker defect occurs when a 1,2,4,5-benzenetetracarboxylate linker is absent from its expected position in the crystal lattice. acs.org To maintain charge neutrality at the 12-coordinated zirconium cluster, the resulting open coordination sites are typically capped by solvent molecules, hydroxide ions, or monocarboxylic acid modulators used during synthesis. nih.govresearchgate.net This type of defect creates coordinatively unsaturated metal sites, which can act as Lewis acid centers, enhancing catalytic activity. acs.org

Several analytical techniques are used in concert to characterize and quantify these defects. Thermogravimetric Analysis (TGA) is a primary method, where the number of missing linkers is estimated by comparing the experimental weight loss of the organic components to the theoretical value for a perfect structure. researchgate.net Digested ¹H NMR spectroscopy can also be used to determine the ratio of the dicarboxylate linker to the modulator molecule that has been incorporated into the framework, providing a direct measure of the defect density. researchgate.net Furthermore, powder X-ray diffraction (PXRD) can reveal subtle structural changes, such as variations in peak intensities, that correlate with the presence of missing-linker defects. researchgate.netsemanticscholar.org It has been shown that the UiO-66 structure can tolerate a significant number of such defects, with some studies reporting up to 4.3 missing linkers per Zr₆ cluster before the framework's integrity is compromised. researchgate.net

Table 4: Techniques for Quantifying Missing-Linker Defects in UiO-66

Characterization Technique Output/Information Obtained Reference
Thermogravimetric Analysis (TGA) Estimates missing linkers by comparing theoretical and experimental weight loss. acs.orgresearchgate.net
¹H Nuclear Magnetic Resonance (NMR) Determines the ratio of linker to incorporated modulator after framework digestion. acs.orgresearchgate.net
Powder X-ray Diffraction (PXRD) Can show changes in relative peak intensities (e.g., (200) vs (111)) indicative of defects. rsc.orgresearchgate.net

| Neutron Powder Diffraction | Provides direct structural evidence and quantification of linker vacancies. | rsc.org |

Identification and Analysis of Missing-Cluster Defects

A more radical type of imperfection is the missing-cluster defect, which involves the absence of an entire [Zr₆O₄(OH)₄]¹²⁺ cluster along with the twelve linkers connected to it. acs.org The removal of a whole cluster results in the formation of significantly larger cavities within the framework, often creating hierarchical porosity by introducing mesopores into the inherently microporous structure. acs.orgelsevierpure.com

The presence of missing clusters can be inferred from nitrogen adsorption-desorption isotherms, which show an increase in pore volume and the appearance of larger pores, typically around 1.7 nm, that cannot be explained by missing linkers alone. acs.orgresearchgate.netresearchgate.net The generation of these larger pores can also lead to a substantial increase in the material's BET surface area. elsevierpure.com Missing-cluster defects can induce a topological change in the framework, where domains of the defect-ordered reo topology emerge within the ideal fcu topology of UiO-66. nih.gov This structural change can be directly visualized using advanced imaging techniques like High-Resolution Transmission Electron Microscopy (HRTEM), which allows for real-space observation of defect structures at the sub-unit-cell level. nih.gov The formation of these defects is thought to be promoted by synthesis conditions that lead to a large number of partially deprotonated linkers in the reaction solution. researchgate.netresearchgate.net

Impact of Modulators on Defect Density and Distribution

The most common strategy for intentionally introducing defects into the this compound framework is the use of modulators during synthesis. Modulators are typically monocarboxylic acids, such as formic acid, acetic acid, or hydrochloric acid, which compete with the multitopic linker for coordination to the zirconium centers. acs.orgelsevierpure.com By varying the identity, concentration, and acidity (pKₐ) of the modulator, it is possible to systematically control the type and density of defects in the final product. acs.orgrsc.org

A clear trend has been established: the defect density generally increases with higher modulator concentration and with decreasing pKₐ of the modulator (i.e., increasing acidity). acs.orgrsc.org For example, strong acids like HCl are more effective at creating defects than weaker acids like acetic acid at the same concentration. rsc.org

Interestingly, the type of modulator can also influence the type of defect that is preferentially formed. Modulators with higher pKₐ values, such as formic acid, tend to generate more missing-linker defects. In contrast, modulators with lower pKₐ values, like HCl, are more likely to produce a higher proportion of missing-cluster defects, leading to greater increases in surface area and the formation of mesopores. elsevierpure.com This tunable defect engineering allows for the fine-tuning of the physicochemical properties of this compound, such as surface area, pore size distribution, and the concentration of Lewis and Brønsted acid sites, to optimize its performance in applications like catalysis and adsorption. acs.orgelsevierpure.com

Table 5: Effect of Modulator Acidity (pKₐ) on Defect Generation in UiO-66

Modulator pKₐ Relative Defect Density Predominant Defect Type Reference
Acetic Acid 4.76 Low Missing-Linker acs.orgelsevierpure.com
Formic Acid 3.77 Medium Missing-Linker acs.orgelsevierpure.com
Trifluoroacetic Acid 0.23 High Missing-Cluster elsevierpure.com

Correlation Between Defect Engineering and Framework Acidity (Lewis and Brønsted Sites)

The creation of defects within the this compound framework is intrinsically linked to the generation and modulation of its acidic properties. Defect engineering, particularly the introduction of missing linker vacancies, results in the formation of both Lewis and Brønsted acid sites, which are crucial for the material's performance in applications such as catalysis.

In a theoretically perfect UiO-66 structure, the zirconium clusters are fully coordinated, and the primary source of acidity comes from the bridging hydroxyl groups (μ₃-OH) on the Zr₆ clusters, which act as Brønsted acids. nih.gov However, the deliberate introduction of defects fundamentally alters this acidic landscape. The most common defects, missing linkers, create coordinatively unsaturated zirconium sites (CUS). nih.govacs.org These exposed Zr⁴⁺ cations are electron-deficient and function as Lewis acid sites. nih.govnih.gov

Furthermore, these Lewis acidic sites can induce Brønsted acidity. nih.govacs.org In the presence of water molecules, either from residual solvent or atmospheric moisture, the CUS strongly polarize the coordinated water molecules. nih.govacs.org This polarization weakens the O-H bonds of the water, generating Brønsted acid sites (Zr-OH₂). nih.govacs.org The acidity of the framework can, therefore, be dynamic, shifting between predominantly Lewis acidic (under dehydrated conditions) and having significant Brønsted acidity (under hydrated conditions). nih.govnih.gov The dehydration of the material removes the coordinated water, exposing the Lewis acidic Zr⁴⁺ sites. nih.govacs.org

The concentration of both types of acid sites is directly proportional to the number of defects. Research has established a clear relationship: the creation of one missing linker defect can generate a new Lewis acid site (at the Zr vacancy) and a new Brønsted acid site (from a terminal Zr-OH group). nih.govacs.org For a dehydroxylated, defective UiO-66 framework, a quantitative correlation has been proposed where a structure with 'x' missing linkers per cluster contains 'x' Lewis acid sites and '4-x' Brønsted acid sites. nih.govacs.org

The method of defect engineering, such as the use of modulators like monocarboxylic acids during synthesis, allows for the tuning of defect concentration. unito.itmdpi.com Increasing the concentration or the acidity of the modulator generally leads to a higher number of missing linker defects, and consequently, a higher concentration of Lewis acid sites. unito.itmdpi.com

Research Findings on Defect-Induced Acidity

Studies employing techniques like Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules (e.g., CO, acetonitrile) and direct pH measurements have confirmed the relationship between defects and acidity. nih.govnih.govacs.org For instance, the use of a hemilabile linker like 4-sulfonatobenzoate (PSBA) in conjunction with the standard BDC linker has been shown to create highly defective yet stable frameworks. nih.govacs.orgugent.be Subsequent treatment with sulfuric acid can further increase the defect density. nih.govacs.org As the number of defects increases in these materials, a clear trend emerges: the ratio of Lewis-to-Brønsted acidity rises, demonstrating that defect engineering is a powerful tool to control the type and concentration of acid sites. nih.govacs.org

The following table summarizes research findings that illustrate the direct correlation between the number of induced defects and the resulting distribution of Brønsted and Lewis acid sites in modified UiO-66 frameworks.

Table 1: Correlation between Number of Defects and Acid Site Distribution in UiO-66 Variants

Material Average Defects per Cluster Brønsted Acid Sites per Cluster Lewis Acid Sites per Cluster Ratio of Brønsted to Lewis Sites
UiO-66 1.7 2.3 1.7 1.35
Hl-UiO-66 2.2 1.8 2.2 0.82
Hl-UiO-66-SO₄ 3.0 1.0 3.0 0.33

Data sourced from studies on hemilabile linker-modified UiO-66. acs.org Hl-UiO-66 refers to a framework synthesized with a hemilabile linker. Hl-UiO-66-SO₄ is the same material after post-synthetic treatment with sulfuric acid to increase defects. acs.org

This ability to precisely tune the acidic properties of this compound through defect engineering is of paramount importance for designing tailored catalysts and functional materials.

Post Synthetic Modification Psm Strategies for Uio 66 Cooh

Covalent Post-Synthetic Functionalization

Covalent PSM involves the formation of strong, stable chemical bonds between the MOF and new functional moieties. This approach allows for the precise installation of desired chemical groups throughout the porous framework.

Introduction of Diverse Functional Groups through Covalent Linkage

The pendant carboxylic acid groups on the organic linkers of UiO-66-COOH are ideal candidates for a variety of covalent reactions, most notably amidation and esterification. While direct PSM on this compound is less documented than on its amino-functionalized counterpart (UiO-66-NH2), the underlying chemical principles are translatable. For instance, the formation of amide bonds is a key strategy. This can be achieved by reacting the MOF's carboxyl groups with primary or secondary amines using coupling agents or by leveraging the catalytic activity of the MOF's own zirconium sites. nih.govchemrxiv.org

Another powerful technique is Post-Synthetic Defect Exchange (PSDE). In this method, a defective UiO-66 material is first synthesized using a monocarboxylic acid (like formic acid) as a "modulator." mdpi.com These modulators occupy potential linker sites, creating defects. These labile modulator groups can then be exchanged for other carboxylate-containing molecules, effectively anchoring them to the zirconium clusters. mdpi.com This has been successfully demonstrated by anchoring an Iridium(III)-EDTA complex into a defective UiO-66 framework, showcasing a method to introduce complex functional groups covalently. mdpi.com

Potential covalent reactions for this compound include:

Amide Bond Formation: Reaction with various amines to introduce amide functionalities, which can alter polarity and serve as hydrogen-bond donors/acceptors.

Esterification: Reaction with alcohols to yield esters, tuning the hydrophobicity and steric properties of the pore environment.

Anchoring to Supports: The carboxylic acid groups can be used to graft the MOF onto other materials, such as a chitosan (B1678972) aerogel, to create composite materials with hierarchical structures. researchgate.net

Mechanism and Efficiency of Covalent Attachment on this compound

The mechanism for covalent modification often involves the activation of the carboxylic acid group. In the case of amide bond formation without external coupling agents, the Lewis acidic zirconium clusters within the UiO-66 structure can act as catalysts. nih.govchemrxiv.org The proposed mechanism involves the coordination of the carboxylic acid to a zirconium site, which increases the electrophilicity of the carboxyl carbon. This facilitates a nucleophilic attack by an amine, leading to the formation of a tetrahedral intermediate that subsequently eliminates water to form the stable amide bond. nih.gov This bio-inspired catalytic approach mimics enzyme active sites, where Lewis and Brønsted acidic groups cooperate. chemrxiv.org

The efficiency of these covalent modifications is governed by several factors. A critical parameter is the steric bulk of the incoming reagent. researchgate.netrsc.org Studies on the related UiO-66-NH2 have shown that smaller reagents, like acetic anhydride (B1165640), can achieve nearly 100% conversion, while larger, bulkier reagents result in significantly lower functionalization. researchgate.netrsc.org This principle directly applies to this compound, where the accessibility of the carboxylic acid sites within the pores will dictate the reaction's success. The reaction conditions, including temperature, solvent, and time, also play a crucial role in determining the extent of conversion.

Table 1: Factors Influencing Covalent PSM Efficiency on this compound
FactorDescriptionImpact on EfficiencyExample/Analogy
Reagent SizeThe steric bulk of the functionalizing molecule.High (smaller reagents lead to higher conversion).100% conversion with acetic anhydride vs. 7% with bulkier anhydrides on UiO-66-NH2. rsc.org
Reaction MechanismThe pathway of the chemical transformation (e.g., catalyzed vs. uncatalyzed).High (Lewis acid catalysis by Zr-nodes can enable reactions under milder conditions).Zr-catalyzed amide bond formation between graphene acid and UiO-66-NH2. nih.gov
Pore AccessibilityThe ability of reagents to diffuse through the MOF pores to reach reactive sites.Medium (dependent on both reagent size and MOF pore aperture).Porosity allows reactive species to diffuse into the crystal structure, turning pores into microreactors. ethz.ch
Reaction ConditionsParameters such as temperature, solvent, and reaction time.Medium (optimization is required for each specific reaction).Amidation reactions often require elevated temperatures to overcome activation barriers. nih.gov

Metalation and Incorporation of Active Species

Beyond modifying the organic linker, the inorganic nodes of this compound provide a robust scaffold for incorporating metal ions and organometallic complexes, thereby introducing catalytic or other active sites.

Post-Metalation with Transition Metals for Enhanced Functionality

Post-synthetic metalation is a common strategy to enhance the functionality of UiO-66. This process typically involves soaking the pre-synthesized MOF in a solution containing the desired metal ions. ethz.ch The primary sites for metalation are the zirconium-oxo clusters (Zr6O4(OH)4), where new metal ions can be incorporated, sometimes leading to mixed-metal nodes. For example, Ti(IV) has been successfully introduced into the UiO-66 framework via post-synthetic exchange. ethz.ch

For this compound, the pendant carboxylic acid groups can act as secondary binding sites, potentially chelating the newly introduced metal ions. This could create well-defined, isolated active centers, which is highly desirable for catalysis. The synergistic effect between the Lewis acidity of the Zr clusters and the Brønsted acidity of the -COOH groups can already enhance catalytic activity, and the addition of a third metallic species could lead to even more complex and efficient catalysts. researchgate.net

Anchoring of Organometallic Complexes within the Framework

The porous and functionalizable nature of this compound allows it to serve as a solid support for homogeneous organometallic catalysts, combining the high activity and selectivity of molecular catalysts with the stability and recyclability of a heterogeneous system. There are several strategies for this:

Covalent Grafting: The organometallic complex, functionalized with a suitable group (e.g., an amine or alcohol), can be covalently attached to the carboxylic acid linkers of this compound.

Post-Synthetic Defect Exchange (PSDE): As previously mentioned, a carboxylate-bearing organometallic complex, such as Ir(III)-EDTA, can be anchored to the Zr-clusters by displacing labile modulator ligands. mdpi.com This method preserves the crystallinity of the MOF while integrating the active complex directly into the framework structure.

Physical Encapsulation: The inherent flexibility of the UiO-66 framework leads to transient "aperture-opening" events, where the pore windows temporarily enlarge. This phenomenon can be exploited to encapsulate large organometallic catalysts within the MOF cages that would otherwise be too large to enter. morressier.com

Anchoring catalysts within the MOF can prevent dimerization or deactivation pathways and provides site isolation, which can lead to enhanced catalytic performance. Remarkably, these modification processes can often be performed while maintaining the structural integrity and crystallinity of the UiO-66 framework. ethz.ch

Lanthanide Ion Incorporation for Sensing and Catalytic Applications

Incorporating lanthanide ions (Ln³⁺) into MOFs is a highly effective strategy for creating luminescent materials for chemical sensing. nih.govnih.gov Lanthanides exhibit unique photophysical properties, including sharp, characteristic emission bands and long luminescence lifetimes. acs.org The organic linkers of the MOF can act as "antennas," absorbing excitation energy and efficiently transferring it to the lanthanide ions, which then emit light. acs.org

The pendant carboxylic acid groups in this compound are particularly well-suited for anchoring lanthanide ions due to the strong affinity of oxophilic lanthanides for carboxylate oxygen atoms. PSM can be used to coordinate Ln³⁺ ions (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission) to these sites. The resulting luminescent MOF can then be used as a chemical sensor. The binding of a target analyte to the lanthanide center or the MOF framework can perturb the energy transfer process, leading to a change in the luminescence intensity or color (a ratiometric response), which can be detected with high sensitivity. nih.gov This strategy has been successfully applied to other functionalized UiO-66 materials and holds significant promise for this compound. nih.govacs.org

Table 2: Strategies for Metal and Complex Incorporation in this compound
StrategyDescriptionTarget SiteExampleResulting Functionality
Post-MetalationSoaking the MOF in a solution of metal ions.Zr-oxo clusters and pendant -COOH groups.Introduction of Ti(IV) into the UiO-66 framework. ethz.chEnhanced catalysis, modified electronic properties.
Post-Synthetic Defect Exchange (PSDE)Exchanging labile modulator ligands with functional carboxylate-bearing complexes.Zr-oxo clusters (defect sites).Anchoring of an Ir(III)-EDTA complex. mdpi.comHeterogeneous catalysis (e.g., water oxidation).
Physical EncapsulationTrapping molecular catalysts inside MOF cages via framework flexibility.Internal MOF pores/cages.Encapsulation of molecular ruthenium complexes. morressier.comShape-selective catalysis, catalyst recycling.
Lanthanide FunctionalizationCoordinating lanthanide ions to the framework.Pendant -COOH groups and Zr-oxo clusters.Incorporation of Eu³⁺ or Tb³⁺ into UiO-type MOFs. nih.govLuminescence-based chemical sensing, ratiometric probes.

Surface Modification and Hybridization Techniques

The tailored functionalization of the external surfaces of this compound crystals and the development of hybrid materials represent a significant area of research. These modifications aim to impart new properties or enhance existing ones without altering the bulk structure of the metal-organic framework (MOF). This section explores various strategies for modifying the external crystal surfaces and the use of solid-gas phase post-synthetic modifications.

Strategies for Modifying External Crystal Surfaces

The functional groups on the external surface of this compound crystals are readily accessible for post-synthetic modification, allowing for the covalent grafting of molecules and the creation of hybrid materials with tailored surface properties. These modifications are crucial for applications where the interface between the MOF and its environment is critical.

One notable strategy involves the integration of this compound with biopolymers to create composite materials. For instance, this compound has been successfully integrated into a chitosan aerogel matrix. In this process, the carboxylic groups on the external surface of the this compound crystals are believed to interact with the chitosan, facilitating the formation of a hierarchical composite material. Spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, confirms the presence of free carboxyl groups on the external surface of the this compound, which are available for such interactions. A characteristic band at approximately 1710 cm⁻¹ is indicative of these external -COOH groups researchgate.net.

Another approach to leveraging the external carboxyl groups is through their interaction with specific ions for selective adsorption. While not a covalent modification, the selective adsorption of strontium ions (Sr²⁺) by UiO-66-(COOH)₂ highlights the accessibility and reactivity of the external functional groups mdpi.com. The uniform distribution of carboxyl groups on the crystal surface provides readily available binding sites for cations, a principle that can be extended to the covalent attachment of other functional moieties mdpi.com.

Furthermore, surface modification techniques developed for other UiO-66 derivatives can be conceptually applied to this compound. For example, the surface of UiO-66 grown on alumina (B75360) hollow fibers has been rendered superhydrophobic through post-synthetic grafting with fluorosilanes mdpi.com. This strategy could be adapted for this compound to create materials with tailored wettability. The process typically involves activating the surface hydroxyl groups, which are also present on the zirconium clusters of this compound, to react with the silane (B1218182) coupling agent.

The table below summarizes key findings related to the modification of this compound external surfaces.

Modification StrategyInteracting Group on this compoundResulting Material/EffectCharacterization HighlightReference
Integration with ChitosanExternal Carboxyl GroupsHierarchical MOF-aerogel compositeFTIR peak at 1710 cm⁻¹ confirms external -COOH researchgate.net
Selective Ion AdsorptionExternal Carboxyl GroupsHigh selectivity for Sr²⁺ ionsDemonstrates accessibility of surface functional groups mdpi.com
Surface Grafting (conceptual)Zirconium Cluster HydroxylsPotential for tailored wettabilityBased on successful fluorosilanization of UiO-66 mdpi.com

Solid-Gas Phase Post-Synthetic Modifications

Solid-gas phase post-synthetic modification (PSM) offers a solvent-free and often milder alternative to traditional solution-based methods for functionalizing MOFs. This technique is particularly advantageous for modifying the surface or the entire bulk of the MOF without compromising its crystalline structure.

A significant example of a solid-gas phase process involving a related UiO-66 material is the all-gas-phase synthesis of UiO-66 thin films. This method involves the layer-by-layer deposition of the metal precursor (ZrCl₄) and the organic linker (1,4-benzenedicarboxylic acid) to form an amorphous film, which is then crystallized into the UiO-66 structure by a post-synthetic treatment with acetic acid vapor researchgate.net. This demonstrates that a gas-phase carboxylic acid can effectively interact with and induce structural transformations in a solid precursor, a principle that can be extended to the modification of pre-synthesized this compound.

More directly related to the functionalization of carboxylated MOFs, a vapor-phase grafting strategy has been developed that allows for the carboxylation of amino-functionalized MOFs. This is achieved by exposing the MOF to vaporized acyl chloride, which reacts with the amino groups. A subsequent hydrolysis step in water converts the acyl chloride groups to carboxylic acids nih.govacs.orgthe-innovation.org. While this example starts with an amino-functionalized MOF, it establishes the feasibility of using reactive gas-phase molecules to introduce or modify functional groups in a MOF structure.

Furthermore, gas-solid reactions have been employed for catalytic applications using functionalized UiO-66. For instance, a vanadium-functionalized UiO-66 has been used as a catalyst for the gas-phase oxidative dehydrogenation of cyclohexene (B86901) northwestern.edu. In this case, the gas-phase reactant interacts with the catalytically active sites on the solid MOF. This highlights the potential of this compound to act as a solid catalyst or support in gas-phase reactions, where the carboxyl groups could play a role in catalysis or in anchoring catalytic species.

The table below presents research findings relevant to the solid-gas phase modification of UiO-66 and related materials.

Modification/ProcessMOF SystemGas-Phase ReactantOutcomeKey FindingReference
All-Gas-Phase SynthesisUiO-66 thin filmAcetic Acid VaporCrystallization of amorphous filmGas-phase acid induces structural ordering researchgate.net
Vapor-Phase GraftingAmino-functionalized MOFAcyl Chloride VaporCarboxylation of the MOFDemonstrates feasibility of gas-phase functionalization nih.govacs.orgthe-innovation.org
Gas-Phase CatalysisVanadium-functionalized UiO-66CyclohexeneOxidative DehydrogenationMOF acts as a stable catalyst in a gas-solid reaction northwestern.edu

Adsorption and Separation Phenomena in Uio 66 Cooh

Fundamental Adsorption Mechanism Studies

Understanding the underlying principles of how UiO-66-COOH interacts with different substances is crucial for optimizing its performance. This section examines the kinetics, thermodynamics, and equilibrium of adsorption processes involving this material.

Kinetic Modeling of Adsorption Processes (Pseudo-First-Order, Pseudo-Second-Order)

The study of adsorption kinetics provides insight into the rate at which a substance is removed from a solution and the controlling mechanisms of the adsorption process. Two of the most commonly used models to analyze the kinetics of adsorption onto this compound are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The pseudo-second-order model , on the other hand, posits that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate.

In numerous studies involving UiO-66 and its derivatives, the pseudo-second-order model has been found to provide a better fit for the experimental data, suggesting that chemical adsorption is often the dominant mechanism. mdpi.com For instance, in the adsorption of doxycycline, the process was best described by the pseudo-second-order model, which is consistent with the Langmuir model's assumption of monolayer adsorption. mdpi.com Similarly, the removal of Pb(II) by a functionalized UiO-66 material was well-described by the pseudo-second-order kinetic model, indicating a chemical adsorption process. frontiersin.org The adsorption of Sr²⁺ onto UiO-66-(COOH)₂ also followed the pseudo-second-order model more accurately than the pseudo-first-order model, which suggests that chemical sorption was the rate-controlling step. nih.gov

AdsorbateAdsorbentKinetic ModelParametersReference
Sr²⁺UiO-66-(COOH)₂Pseudo-Second-Orderqe (calc) = 43.10 mg/g, R² = 0.999 nih.gov
DoxycyclineUiO-66Pseudo-Second-OrderR² ≈ 1 mdpi.com
Pb(II)UiO-66-RSAPseudo-Second-Order- frontiersin.org
MalathionUiO-66Pseudo-First-OrderR² > 0.98 tandfonline.com
2,4-DUiO-66Pseudo-First-OrderR² > 0.98 tandfonline.com
Carbamazepine (B1668303) (CBZ)UiO-66Pseudo-Second-Order- researchgate.net
Tetracycline (B611298) (TC)UiO-66Pseudo-Second-Order- researchgate.net

Thermodynamic Analysis of Adsorption (Gibbs Free Energy, Enthalpy, Entropy)

Thermodynamic analysis is essential for determining the spontaneity and nature of the adsorption process. Key parameters such as Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) are calculated from experimental data obtained at different temperatures.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable.

Enthalpy (ΔH°): The sign of ΔH° reveals whether the process is exothermic (negative value) or endothermic (positive value).

Entropy (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption.

For the adsorption of Sr²⁺ on UiO-66-(COOH)₂, the negative values of ΔG° (ranging from -5.49 to -2.16 kJ/mol) confirmed the spontaneous nature of the process. nih.govresearchgate.net The adsorption of certain organic micropollutants, such as carbamazepine and tetracycline, onto UiO-66 has been found to be an endothermic process. researchgate.net Similarly, thermodynamic studies for dye removal using UiO-66 analogues indicated that the adsorption was spontaneous and endothermic. mdpi.com

AdsorbateAdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Sr²⁺UiO-66-(COOH)₂-2.16 to -5.49-- nih.gov
MalathionUiO-66-1.58 to -0.15-16.4-50.8 tandfonline.com
2,4-DUiO-66-2.57 to -1.05-17.5-51.2 tandfonline.com
Indigo CarmineUiO-66-0.75ATA-5.73 (at 303K)26.6106.8 nih.gov

Isotherm Fitting for Adsorption Equilibrium (Langmuir, Freundlich Models)

Adsorption isotherms describe how adsorbates distribute between the liquid phase and the solid phase when the adsorption process reaches equilibrium. The Langmuir and Freundlich models are frequently used to fit experimental data and provide insights into the adsorption mechanism.

Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It is often indicative of chemisorption.

Freundlich Model: This model is empirical and describes multilayer adsorption onto a heterogeneous surface. It is generally associated with physisorption.

The adsorption of Sr²⁺ onto UiO-66-(COOH)₂ was found to fit the Langmuir model well at higher temperatures (353 K), while the Freundlich model was more suitable at lower temperatures (313 and 333 K). nih.gov This suggests a change in the surface characteristics with temperature. nih.gov For the removal of doxycycline, the Langmuir model was determined to be the best fit. mdpi.com The adsorption of Cu(II) by a composite containing UiO-66 followed the Freundlich isotherm model. mdpi.com

AdsorbateAdsorbentIsotherm Modelqm (mg/g)Langmuir/Freundlich ConstantsReference
Sr²⁺ (at 353K)UiO-66-(COOH)₂Langmuir121.95K_L = 0.038 L/mg0.993 nih.gov
Sr²⁺ (at 313K)UiO-66-(COOH)₂Freundlich-K_F = 18.21, n = 2.440.978 nih.gov
DoxycyclineUiO-66Langmuir--- mdpi.com
Cu(II)UiO-66/GOCOOH@SAFreundlich343.49->0.98 mdpi.com
Methylene BlueUiO-66/GOCOOH@SAFreundlich490.72->0.98 mdpi.com
MalathionUiO-66Freundlich11.2K_F = 1.34, n = 1.450.99 tandfonline.com
2,4-DUiO-66Freundlich14.3K_F = 2.11, n = 1.630.99 tandfonline.com
Cr(VI)UiO-66-CeLangmuir74.1-0.975 mdpi.com
Indigo CarmineUiO-66-ATALangmuir111.11K_L = 0.007 L/mg0.99 nih.gov

Role of Carboxylic Acid Active Sites in Adsorbate Interactions

The carboxylic acid (-COOH) groups functionalizing the organic linkers in this compound play a pivotal role in its adsorption capabilities. These groups act as primary active sites for interaction with various adsorbates. The strong affinity between the -COOH active sites and metal cations like Sr²⁺ is a key factor in the high adsorption capacity of the material. nih.gov This interaction is often a strong coordination, leading to chemisorption. nih.govresearchgate.net

For the removal of heavy metals, the deprotonated carboxyl groups (-COO⁻) can form strong chelation bonds with positively charged metal ions. frontiersin.org In the case of organic pollutants, these sites can participate in hydrogen bonding. For instance, in the adsorption of triclosan (B1682465) and indole (B1671886) by a carboxyl-functionalized UiO-66, hydrogen bonding between the adsorbent and adsorbate was identified as the primary mechanism. acs.org The presence of these functional groups can also induce electrostatic interactions, which are significant in the adsorption of charged molecules like dyes and certain organic micropollutants. researchgate.net

Influence of Environmental Parameters on Adsorption Performance

The efficiency of adsorption by this compound is significantly influenced by environmental conditions, primarily pH and temperature.

pH: The pH of the solution affects both the surface charge of the this compound and the chemical speciation of the adsorbate. Generally, for the adsorption of cationic species like heavy metals, the adsorption capacity increases with increasing pH up to a certain point. frontiersin.orgnih.gov This is because at lower pH, the adsorbent surface is protonated, leading to electrostatic repulsion with cations, while at higher pH, the carboxylic acid groups deprotonate, creating negative sites that attract cations. nih.gov For example, the optimal pH range for heavy metal adsorption using UiO materials is often found to be between 4 and 8. frontiersin.orgnih.gov Conversely, for anionic pollutants, a lower pH is typically more favorable.

Temperature: Temperature can have a varied effect on adsorption performance, depending on the nature of the process. For exothermic processes, an increase in temperature generally leads to a decrease in adsorption capacity. frontiersin.org For endothermic processes, the opposite is true, with higher temperatures enhancing adsorption. mdpi.comresearchgate.net This relationship is directly tied to the thermodynamic parameters of the specific adsorbent-adsorbate system.

Adsorption and Separation Applications

The unique properties of this compound make it a versatile material for a wide range of adsorption and separation applications, from water purification to gas separation.

The functionalization of UiO-66 with carboxylic acid groups enhances its capacity for removing various pollutants, including heavy metals, dyes, and organic compounds from aqueous solutions. researchgate.net It has also shown potential in gas separation applications, particularly for CO₂ capture. nih.govacs.org

ApplicationTarget Pollutant/GasAdsorbentMax. Adsorption Capacity / PerformanceReference
Heavy Metal Removal Sr²⁺UiO-66-(COOH)₂114 mg/g nih.govresearchgate.net
Pb(II)UiO-66-RSA189.8 mg/g frontiersin.org
Cr(VI)UiO-66-NH₂ (LAG)36.6 mg/g frontiersin.org
Cu(II)UiO-66/GOCOOH@SA343.49 mg/g frontiersin.orgmdpi.com
Dye Removal Methylene BlueUiO-66/GOCOOH@SA490.72 mg/g mdpi.com
Indigo CarmineUiO-66-0.75ATA~180 mg/g nih.gov
Alizarin Red SUiO-66400 mg/g researchgate.net
Organic Pollutant Removal DoxycyclineUiO-66~90% removal mdpi.com
MalathionUiO-6611.2 mg/g tandfonline.com
2,4-DUiO-6614.3 mg/g tandfonline.com
PropranololHP-UiO-66602 mg/g acs.org
Gas Separation CO₂/N₂UiO-66-(OH)₂ MMM17% improvement in selectivity nih.gov
CO₂/N₂UiO-66-NO₂-NH₂Selectivity factor of 65 acs.orgresearchgate.net
H₂/CH₄PI/UiO-66 MMMSelectivity of 151 rsc.org
CO₂/CH₄PI/UiO-66-GO MMMSelectivity of 51 rsc.org

Removal of Specific Radionuclides (e.g., Sr²⁺ Ions)

The carboxyl-functionalized variant, specifically UiO-66-(COOH)₂, has demonstrated notable efficacy in the selective removal of radionuclides from aqueous solutions, a critical task for the safe application of nuclear energy. Research has focused on its ability to capture Strontium-90 (⁹⁰Sr), a hazardous component of nuclear waste.

The UiO-66-(COOH)₂ framework features non-bonded carboxylic groups that are uniformly distributed, providing abundant active sites for capturing metal ions. science-share.com Its inherent porosity and high chemical stability in water allow it to adsorb Strontium ions (Sr²⁺) without undergoing structural degradation. science-share.com The primary mechanism of adsorption is chemisorption, where a strong coordination interaction occurs between the deprotonated carboxyl groups (-COO⁻) and the Sr²⁺ ions. science-share.commdpi.com This chemical complexation is a key factor in its high adsorption capacity and selectivity. science-share.com

Studies have shown that UiO-66-(COOH)₂ can achieve a high adsorption capacity for Sr²⁺, reaching up to 114 mg/g under optimal conditions of pH 5 and a contact time of 5 hours at 298 K. science-share.com The process is spontaneous, as indicated by negative Gibbs free energy (ΔG) values. science-share.com Furthermore, UiO-66-(COOH)₂ exhibits impressive selectivity for Sr²⁺ even in the presence of competing ions with similar radii, such as sodium (Na⁺) and potassium (K⁺). In a mixed-ion solution, the removal efficiency for Sr²⁺ was 72%, while it was only 3.2% for both Na⁺ and K⁺. science-share.com Beyond strontium, carboxyl-functionalized UiO-66 has also shown a high adsorption capacity of 350 mg/g for Thorium (Th(IV)), highlighting its potential for broader radionuclide remediation. nih.gov

Adsorption Performance of this compound for Radionuclides
RadionuclideAdsorbentMax. Adsorption Capacity (mg/g)ConditionsKey FindingsSource
Sr²⁺UiO-66-(COOH)₂114pH 5, 298 K, 5 hSelective over Na⁺ and K⁺; Chemisorption mechanism. science-share.com
Th(IV)Carboxyl-functionalized UiO-66350Not specifiedHigh selectivity and rapid kinetics reported. nih.gov

Adsorption of Heavy Metal Ions from Aqueous Media

The UiO-66 framework and its derivatives are recognized as superior adsorbents for heavy metal ions due to their exceptional stability, high surface area, and the ability to customize their functionality. nih.govfrontiersin.orgrsc.orgresearchgate.net The primary adsorption mechanism for heavy metal ions onto UiO-based materials is chemisorption, which involves strong chemical interactions between the adsorbent's active sites and the metal ions. nih.govfrontiersin.org

For this compound, the carboxylic acid functional groups are expected to be the primary active sites for binding cationic heavy metals. mdpi.com These groups can deprotonate in aqueous solutions, creating negatively charged carboxylate sites (-COO⁻) that can electrostatically attract and form strong coordination bonds with positively charged heavy metal ions such as Lead (Pb²⁺), Cadmium (Cd²⁺), and Chromium (Cr³⁺). This interaction is similar to the mechanism observed for radionuclide capture. science-share.commdpi.com While extensive data exists for other functionalized UiO-66 variants like UiO-66-NH₂, which show high capacities for various metals, specific quantitative adsorption data for this compound with many common heavy metals is not as widely reported in comparative studies. nih.govfrontiersin.orgd-nb.info However, the fundamental principles of coordination chemistry strongly suggest its potential for these applications. mdpi.com

Gas Adsorption and Separation Processes

The tunable pore structure and chemical functionality of this compound make it a candidate for various gas adsorption and separation tasks, from carbon capture to air purification.

This compound has been identified as a stable material with high selectivity for the separation of carbon dioxide (CO₂) from nitrogen (N₂). science-share.com The carboxylic acid groups, along with the hydroxyl groups on the zirconium clusters of the framework, provide favorable interaction sites for the polar CO₂ molecule. science-share.comresearchgate.net One study reported a CO₂ adsorption capacity for UiO-66(Zr)-(COOH)₂ of 1.05 mmol/g at 303 K and 0.99 bar, a value higher than its capacity for other gases like methane (B114726) (CH₄), N₂, carbon monoxide (CO), and hydrogen (H₂). science-share.com

However, the role of the -COOH group in selectivity can be complex. In a study on bifunctionalized MOFs, a variant containing both nitro and carboxyl groups, UiO-66-NO₂-(COOH)₂, exhibited the lowest separation factor for CO₂ over N₂ when compared to analogous MOFs functionalized with amino (-NH₂) or hydroxyl (-OH) groups. acs.orgacs.org This suggests that while this compound is selective, its performance can be influenced by the presence of other functional groups and that further optimization may be required for specific industrial applications like flue gas treatment.

Gas Adsorption Data for this compound Variants
AdsorbentGasAdsorption CapacityConditionsSelectivity HighlightSource
UiO-66(Zr)-(COOH)₂CO₂1.05 mmol/g303 K, 0.99 barHigher capacity for CO₂ compared to CH₄, N₂, CO, H₂. science-share.com
UiO-66-NO₂-(COOH)₂CO₂/N₂Not specifiedNot specifiedLowest CO₂/N₂ separation factor among tested bifunctional variants. acs.orgacs.org

The separation of light hydrocarbon isomers is a significant challenge in the petrochemical industry. nih.govacs.org Computational studies using Grand Canonical Monte Carlo (GCMC) simulations have investigated the performance of this compound in separating pentane (B18724) isomers (n-pentane, isopentane, and neopentane). nih.govacs.org

This compound has proven to be a highly effective adsorbent for ammonia (B1221849) (NH₃), outperforming commercial activated carbon-based materials, particularly under dry conditions. frontiersin.orgresearchgate.net The mechanism for its high performance is attributed to the acidic nature of the carboxylic acid groups, which facilitate strong Brønsted-type acid-base interactions with the basic ammonia molecules. researchgate.net

Shaped forms of this compound, such as pellets and extrudates, have been tested under conditions relevant to air purification standards (600–1200 ppm NH₃). frontiersin.orgresearchgate.net These forms showed superior performance and durability compared to commercial benchmarks. frontiersin.org A key advantage of this compound is its consistent performance across different relative humidity levels (0%, 40%, and 70%). frontiersin.orgresearchgate.net For instance, at 70% relative humidity and 600 ppm of NH₃, a this compound pellet had an ammonia uptake of 31 mg/cm³, surpassing a commercial adsorbent (26 mg/cm³). researchgate.net This stability in humid conditions is a significant advantage, as the performance of traditional carbon adsorbents often degrades in the presence of moisture. frontiersin.orgresearchgate.net

Ammonia Adsorption Performance of this compound vs. Commercial Adsorbent
AdsorbentNH₃ ConcentrationRelative HumidityAmmonia Uptake (mg/cm³)Source
This compound (pellet)600 ppm70%31 researchgate.net
Commercial 3M Adsorbent600 ppm70%26 researchgate.net

Removal of Organic Pollutants from Liquid Phases

UiO-66 functionalized with free carboxylic acid groups is a versatile adsorbent capable of removing organic pollutants from both aqueous and non-aqueous (fuel) phases. acs.org The presence of the -COOH group allows for hydrogen bonding interactions, which are crucial for the adsorption of a wide range of organic molecules. acs.org

In aqueous solutions, this compound has been used to remove emerging contaminants such as the antiseptic triclosan and the sunscreen agent oxybenzone. acs.org From model fuel, it has been shown to effectively adsorb nitrogen-containing compounds like indole and pyrrole. acs.org The adsorption capacity for these organic pollutants was found to increase as the content of the carboxyl-containing linker in the MOF synthesis increased. acs.org The primary adsorption mechanism is hydrogen bonding, where the MOF's carboxylic acid can act as a hydrogen bond acceptor. acs.org This versatility is noteworthy, as different types of adsorbents (hydrophobic or hydrophilic) are typically required for water and fuel purification, respectively. acs.org Broader studies on functionalized UiO-66 platforms confirm that interactions such as hydrogen bonding, electrostatic forces, and π–π stacking play significant roles in the removal of pharmaceuticals and personal care products (PPCPs).

Removal of Various Organic Pollutants by this compound
PhasePollutantAdsorption MechanismSource
AqueousTriclosanHydrogen Bonding acs.org
AqueousOxybenzoneHydrogen Bonding acs.org
Fuel (nonaqueous)IndoleHydrogen Bonding acs.org
Fuel (nonaqueous)PyrroleHydrogen Bonding acs.org
Adsorption of Dyes and Organic Contaminants

The carboxylated form of UiO-66, often denoted as UiO-66-(COOH)₂, demonstrates notable efficacy in the removal of dyes and other organic pollutants from aqueous solutions. The presence of free carboxylic acid groups is a key factor in its performance. mdpi.com These groups can modify the surface charge of the material, making it negatively charged under certain pH conditions, which enhances the adsorption of cationic (positively charged) dyes through electrostatic interactions. wiley-vch.de The adsorption mechanism is multifaceted, involving not only electrostatic attraction but also π-π stacking, and hydrogen bonding. researchgate.netresearchgate.net

By employing a mixed-ligand strategy, where both terephthalic acid and 1,2,4,5-benzenetetracarboxylic acid are used, it's possible to systematically vary the number of -COOH groups in the framework. wiley-vch.de This allows for fine-tuning the surface properties of the MOF, shifting it from a positively charged surface in the pristine UiO-66 to a negatively charged one in UiO-66-(COOH)₂. wiley-vch.de This tunability enables selective adsorption; while the parent UiO-66 tends to adsorb anionic dyes, the carboxyl-functionalized versions can be engineered to selectively capture cationic dyes. wiley-vch.de

Studies have investigated the adsorption of various dyes, with the specific capacity often depending on the dye's molecular structure and charge, as well as the solution's pH. For instance, the functionalization of UiO-66 can significantly alter its adsorption behavior towards anionic dyes like Congo Red. aip.org The free carboxylic acid groups in the structure play a crucial role in the adsorption of dyes from water. mdpi.com

Table 1: Research Findings on Dye Adsorption by UiO-66 Derivatives

Uptake of Emerging Contaminants (e.g., Pharmaceuticals)

The presence of emerging contaminants, such as pharmaceuticals and personal care products (PPCPs), in water sources is a growing environmental concern. This compound has been identified as a promising adsorbent for these molecules due to its tailored surface chemistry. The carboxyl groups can enhance interactions with pharmaceutical compounds through mechanisms like hydrogen bonding and electrostatic forces. nih.gov

For example, a composite material incorporating this compound was developed for the adsorptive removal of sulfanilamide. wiley-vch.de The high affinity was attributed to the interaction between the Zr-O bond in the MOF and the sulfonic atoms of the pharmaceutical. wiley-vch.de The adsorption process was found to be a homogeneous monolayer chemisorption. wiley-vch.de

Similarly, UiO-66-(COOH)₂ has been used in composites to create highly effective adsorbents for removing antibiotics like tetracycline hydrochloride from water over a wide pH range. mdpi.com The parent UiO-66 has also shown high efficiency in removing doxycycline, with chemical adsorption being the dominant mechanism due to interactions between the drug's functional groups (hydroxyl, carbonyl, amine) and the MOF's framework. nih.gov Defective UiO-66, which can be created using modulators, has shown a significantly higher adsorption capacity for diclofenac (B195802) sodium (321 mg/g) compared to its more perfect crystalline counterpart (54.5 mg/g), indicating that structural defects can create more active sites. nih.gov

Table 2: Research Findings on Pharmaceutical Adsorption by UiO-66 Derivatives

Purification of Fuels and Other Liquid Streams

The application of this compound extends to the purification of non-aqueous liquids, such as fuels. A significant challenge in the fuel industry is the removal of sulfur-containing compounds (SCCs) to meet environmental regulations and prevent catalyst poisoning. This compound has been studied for adsorptive desulfurization (ADS). researchgate.net

The introduction of the -COOH group, while slightly reducing porosity compared to the parent UiO-66, remarkably improves adsorption capacity for certain SCCs. researchgate.net The mechanism is attributed to the existence of acid-base interactions between the acidic carboxyl functional groups on the MOF and the basic nature of some sulfur compounds. researchgate.net This makes this compound particularly beneficial for the adsorption of specific SCCs compared to the unmodified UiO-66. researchgate.net

Beyond fuels, the strong and selective interaction of the carboxyl groups has been leveraged for the removal of specific ions from liquid streams. Research has shown that UiO-66-(COOH)₂ can selectively adsorb Strontium-90 (⁹⁰Sr), a harmful radioactive contaminant, from polluted water. mdpi.comnih.gov The framework's abundant, uniformly distributed carboxyl groups provide active sites that form strong coordination bonds with Sr²⁺ ions, leading to effective and selective removal even in the presence of competing ions like Na⁺ and K⁺. nih.gov This highlights the potential of this compound in treating specific industrial and radioactive liquid waste streams.

Catalytic Applications of Uio 66 Cooh

Heterogeneous Acid Catalysis

The incorporation of carboxylic acid (-COOH) moieties onto the organic linkers of the UiO-66 structure imparts significant Brønsted acidity, complementing the intrinsic Lewis acidity of the zirconium clusters. This dual acidity makes UiO-66-COOH a versatile heterogeneous catalyst for a variety of acid-catalyzed reactions.

The catalytic activity of UiO-66 and its derivatives is intrinsically linked to the presence of both Lewis and Brønsted acid sites. The Lewis acid sites are typically associated with coordinatively unsaturated Zr(IV) centers, which can be created by the formation of linker defects in the framework. nih.govacs.org Upon dehydration, these zirconium sites become exposed and available to act as Lewis acids. acs.orgresearchgate.net

The nature and concentration of these acid sites can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) with adsorbed probe molecules such as carbon monoxide (CO) or deuterated acetonitrile (B52724) (CD3CN). nih.govacs.org For instance, FTIR spectra of adsorbed CD3CN on UiO-66 materials show distinct vibrational bands that can be attributed to interactions with Lewis acid sites, Brønsted acid sites, and physisorbed molecules. nih.gov Similarly, pH measurements of the MOF suspended in a solvent like methanol (B129727) can provide a direct assessment of the Brønsted acidity. acs.org For UiO-66-(COOH)2, the free carboxylic acid moiety is expected to be a highly efficient Brønsted acid catalyst. researchgate.net The interplay between the intrinsic Lewis acidity of the zirconium clusters and the engineered Brønsted acidity from the -COOH groups allows for a tunable catalytic platform. The ratio of Brønsted to Lewis acidity can be influenced by the number of defects and the degree of functionalization. nih.gov

This compound has demonstrated notable activity as a solid acid catalyst in esterification reactions, which are crucial for producing biofuels and other valuable chemical esters. The Brønsted acid sites, originating from the carboxylic acid groups on the linkers, are primarily responsible for catalyzing these reactions.

In the production of biodiesel, esterification of free fatty acids (FFAs) with alcohols like methanol is a key process. This compound and its derivatives have been shown to be active and stable catalysts for the esterification of various saturated and unsaturated fatty acids. researchgate.net For example, in the esterification of butyric acid with butanol, UiO-66-(COOH)₂ exhibited superior catalytic activity, achieving a 90% conversion to butyl butyrate. This enhanced performance was attributed to the additional Brønsted acid sites from the carboxylic functional groups.

The catalytic activity of UiO-66 based materials in esterification is often a synergistic effect of both Lewis and Brønsted acid sites. The Lewis acidic Zr sites can coordinate with the carboxylic acid reactant, increasing the electrophilicity of the carbonyl carbon, while the Brønsted acidic protons facilitate the reaction with the alcohol. This dual mechanism can lead to high conversion rates under relatively mild conditions. For instance, a sulfonated UiO-66 (UiO-66-SO3H), which also possesses both types of acid sites, achieved an 85.0% yield of biodiesel from oleic acid and methanol. acs.org While not identical to this compound, this highlights the effectiveness of bifunctional acidic MOFs in this application.

CatalystReactionAlcoholTemperature (°C)Time (h)Conversion/Yield (%)Reference
UiO-66-(COOH)₂Butyric acid esterificationButanol--90% ConversionGeneric Finding
UiO-66-SO₃HOleic acid esterificationMethanol80385.0% Yield acs.org
UiO-66Levulinic acid esterificationEthanol--Active & Stable mdpi.com
UiO-66-NH₂Levulinic acid esterificationEthanol--Active & Stable mdpi.com
PTSA-grafted UiO-66(Zr)Oleic acid esterificationMethanol70291.3% Conversion researchgate.net

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO₂ with epoxides to produce cyclic carbonates is a 100% atom-economical reaction and represents an important route for CO₂ utilization. nih.gov Metal-organic frameworks, with their tunable Lewis and Brønsted acidic sites, are promising catalysts for this transformation.

The general mechanism involves the activation of the epoxide ring by a Lewis acid site (the Zr⁴⁺ nodes in UiO-66), making it susceptible to nucleophilic attack. nih.govencyclopedia.pub In many cases, a co-catalyst such as tetrabutylammonium (B224687) bromide (TBABr) is used to facilitate the ring-opening. encyclopedia.pub The presence of functional groups on the MOF linker can significantly influence catalytic activity. While specific data for this compound in this reaction is not extensively detailed, studies on related functionalized UiO-66 materials provide insight. For example, UiO-66-NH₂ has shown higher catalytic activity than the parent UiO-66 for CO₂ cycloaddition, attributed to the cooperative action of the Lewis acidic Zr sites and the basic amino groups. slideshare.net

Research on UiO-66-(COOH)₂ has demonstrated its potential for CO₂ adsorption, which is a prerequisite for catalysis. researchgate.net The acidic -COOH groups could potentially play a role in the reaction mechanism, possibly by interacting with the epoxide or the intermediate species. However, detailed performance data such as yield and selectivity for this compound in CO₂ cycloaddition reactions requires further investigation. Studies on other MOFs have shown that high conversions can be achieved; for instance, UiO-66 and UiO-66-NH₂ achieved 94% and 95% conversion, respectively, for the cycloaddition of CO₂ to styrene (B11656) oxide, highlighting the potential of this class of materials. slideshare.net

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. Their synthesis often relies on acid or base catalysis. rsc.org this compound, with its inherent Brønsted acidity, has emerged as an efficient and recyclable heterogeneous catalyst for the synthesis of these valuable molecules.

A notable application is in the nitro-Mannich reaction, a key carbon-carbon bond-forming reaction. A facile, one-step synthesis of UiO-66-(COOH)₂ with a unique flower-like morphology has been developed. researchgate.net This material serves as an effective Brønsted acid catalyst for nitro-Mannich and Mannich reactions. In the presence of just 0.5 mol% of the flower-like UiO-66-(COOH)₂ catalyst, a variety of acyl imine substrates reacted to form Mannich adducts in high yields (72–99%) under very mild, room temperature conditions. researchgate.net The catalyst's performance was superior to that of the parent UiO-66, which showed only low yields, underscoring the critical role of the Brønsted acidic -COOH moiety. researchgate.net Furthermore, the catalyst could be recycled multiple times without a significant loss in activity. researchgate.net

The broader utility of the parent UiO-66 framework has also been demonstrated in the solvent-free synthesis of various nitrogen-containing heterocycles, including imidazopyridines, pyridines, and quinoxalines, showcasing the robustness of the Zr-MOF platform for such transformations. dntb.gov.ua The functionalization with -COOH groups in this compound specifically enhances the Brønsted acid-catalyzed pathways, making it a targeted and highly efficient catalyst for specific heterocyclic syntheses.

CatalystReaction TypeSubstratesYield (%)ConditionsReference
Flower-like UiO-66-(COOH)₂nitro-MannichMethyl benzylidenecarbamate, Nitromethane960.5 mol% catalyst, 3h, RT researchgate.net
Flower-like UiO-66-(COOH)₂MannichVarious acyl imines72-990.5 mol% catalyst, mild conditions researchgate.net
UiO-66 (unfunctionalized)nitro-MannichMethyl benzylidenecarbamate, Nitromethane15- researchgate.net

Photocatalysis and Energy Conversion

The semiconductor-like properties of MOFs, combined with their high surface area and tunable electronic structure, make them attractive candidates for photocatalysis. By functionalizing the organic linkers or modifying the metal clusters, their light absorption and charge separation properties can be enhanced, enabling applications in energy conversion.

Formic acid (HCOOH) is considered a safe and promising liquid organic hydrogen carrier (LOHC), and its selective dehydrogenation to produce hydrogen (H₂) and CO₂ is a key reaction for hydrogen storage and release. This compound has been successfully engineered into a highly efficient and selective photocatalyst for this process under visible light.

In a significant study, a copper-postmetalated UiO-66-(COOH)₂, denoted as UiO-66-(COOH)₂-Cu, was developed as a noble-metal-free photocatalyst. nih.govnih.govresearchgate.net This material demonstrated remarkable performance for the visible-light-driven dehydrogenation of formic acid. nih.govresearchgate.net Under ambient conditions, the catalyst achieved a formic acid conversion of over 60% with nearly 100% selectivity for H₂ and CO₂ production, showing high stability for over three days of continuous operation. nih.govnih.govresearchgate.net At an elevated temperature of 150 °C, the conversion exceeded 90%. researchgate.net

The apparent quantum yield for hydrogen production at room temperature was found to be 10.6%, a notably high value for a heterogeneous photocatalytic reaction in the vapor/solid phase. nih.govresearchgate.net Operando FTIR spectroscopy studies revealed that the as-prepared catalyst undergoes an in-situ restructuring during an initial induction phase, forming a more active and stable anhydride (B1165640) analogue, UiO-66(COO)₂-Cu. nih.govnih.gov This work not only demonstrates the outstanding catalytic performance of the engineered this compound but also provides deep insight into the reaction mechanism, paving the way for the design of new, efficient photocatalysts for energy applications. nih.govnih.gov

CatalystReactionConversion (%)Selectivity (%)Quantum Yield (%)ConditionsReference
UiO-66-(COOH)₂-CuFormic Acid Dehydrogenation>60>99.9 (for H₂/CO₂)10.6Visible light (λ > 390 nm), Room Temp. nih.govresearchgate.net
UiO-66-(COOH)₂-CuFormic Acid Dehydrogenation>90>99.9 (for H₂/CO₂)-Visible light (λ > 390 nm), 150 °C researchgate.net

Water Oxidation Catalysis

The oxidation of water into molecular oxygen, a critical reaction in artificial photosynthesis and the production of hydrogen fuel, remains a significant challenge in catalysis due to its kinetic sluggishness. While research into the direct catalytic activity of this compound for water oxidation is limited, the broader UiO-66 family has been extensively studied as a platform for this transformation, primarily as a robust support for catalytically active species.

Studies have shown that the exceptional stability of the zirconium-based framework of UiO-66 makes it an ideal scaffold for anchoring molecular water oxidation catalysts. researchgate.netmdpi.com For instance, research has focused on incorporating iridium and ruthenium complexes into the UiO-66 architecture. researchgate.netmdpi.comrsc.org These noble metals are known for their efficiency in catalyzing the oxygen evolution reaction (OER). In one such approach, an iridium(III) complex was anchored onto a defective UiO-66 framework, which then demonstrated catalytic activity for water oxidation using a sacrificial oxidant. mdpi.com

Furthermore, UiO-66 has been employed as a support for metal oxides like cobalt oxide (CoOx) and nickel oxide (NiO). rsc.org Hybrid materials such as CoOx@UiO-66/graphene oxide have shown excellent catalytic activity for OER with an onset potential comparable to noble metal catalysts. researchgate.net These findings highlight the potential of using the UiO-66 platform to create highly active and stable heterogeneous catalysts for water oxidation. The functional groups on the organic linker of UiO-66 can influence the electronic properties and, consequently, the catalytic performance of the supported active sites. While direct evidence for this compound is sparse, the presence of carboxylic acid groups could potentially modulate the interaction with and the activity of anchored catalytic species. Further investigation is required to fully elucidate the specific role of the -COOH functionality in this context.

Enzyme Immobilization and Biocatalysis

Enzymes are highly efficient and selective biocatalysts, but their practical application in industrial processes is often hindered by their fragility and difficulty in recovery and reuse. Immobilizing enzymes onto solid supports can overcome these limitations. The porous structure, high surface area, and tunable functionality of this compound make it a promising candidate for enzyme immobilization.

Support for Enzyme Confinement and Stability Enhancement

The confinement of enzymes within the pores of or on the surface of this compound offers a protective environment that can enhance their stability against denaturation caused by changes in temperature and pH. The carboxylic acid groups on the this compound surface can facilitate the immobilization of enzymes through covalent bonding or strong electrostatic interactions, leading to a more stable biocatalyst.

Research has demonstrated the successful immobilization of various enzymes onto UiO-66 and its derivatives. For example, lipase, catalase, and glucose oxidase have been immobilized in UiO-66, showing good enzymatic activities and stability. The functional groups on the linker play a crucial role in the immobilization efficiency and the stability of the resulting composite. The introduction of hydroxyl groups to UiO-66 has been shown to result in a high enzyme loading capacity and enhanced stability for cytochrome c and catalase. While specific comparative studies with this compound are not extensively detailed in the provided results, the principle of tailoring surface chemistry to enhance enzyme affinity and stability is well-established.

The stability of the MOF support itself in aqueous buffer solutions is a critical factor for biocatalytic applications. rsc.org Studies have shown that the stability of MOFs like UiO-66 can be buffer-dependent. rsc.org The selection of an appropriate buffer system is therefore crucial to maintain the structural integrity of the this compound support during biocatalytic processes.

Biocatalytic Activity of this compound-Enzyme Composites

The immobilization of enzymes on this compound not only enhances their stability but can also improve their catalytic activity. The porous nature of the MOF can facilitate substrate access to the active sites of the enzyme while protecting the enzyme from the bulk reaction environment.

A study on l-Methioninase immobilized on this compound (METase@UiO-66) revealed that the composite exhibited greater stability compared to the free enzyme. nih.gov The immobilized enzyme was stable at 80°C for approximately 40 minutes and showed better tolerance to pH variations (pH 5-7). nih.gov Furthermore, the storage stability was significantly improved, with the composite retaining its full activity after 12 days at 4°C. nih.gov

The table below summarizes the enhanced stability of l-Methioninase when immobilized on this compound.

ParameterFree l-MethioninaseMETase@this compound
Thermal Stability Less stable at elevated temperaturesStable at 80°C for ~40 minutes nih.gov
pH Tolerance Narrow optimal pH rangeBroader tolerance (pH 5-7) nih.gov
Storage Stability Loses activity over timeRetains full activity after 12 days at 4°C nih.gov

In another example, the co-immobilization of glucose oxidase (GOx) and horseradish peroxidase (HRP) on UiO-66 and its amine-functionalized derivative (UiO-66-NH2) resulted in enhanced enzyme activity compared to the free enzyme system. The composite HRP/GOx@UiO-66-NH2 showed a 189 U/mg activity, while the free enzyme system exhibited 100 U/mg. This increase in activity is attributed to the favorable microenvironment provided by the MOF. Although this study did not use this compound, it highlights the potential of functionalized UiO-66 to create more effective biocatalysts.

The following table presents a comparison of the biocatalytic activity of free and immobilized enzyme systems on UiO-66 derivatives.

Enzyme SystemSupportActivity (U/mg)
Free HRP/GOxNone100
HRP/GOx@UiO-66UiO-66143
HRP/GOx@UiO-66-NH2UiO-66-NH2189

These findings underscore the significant potential of this compound and its related structures as versatile platforms for developing robust and efficient biocatalysts for a wide range of applications.

Composite Materials Incorporating Uio 66 Cooh

Polymer Composites and Mixed Matrix Membranes

The integration of UiO-66-COOH into polymeric matrices to form mixed matrix membranes (MMMs) is a key area of research aimed at overcoming the trade-off between permeability and selectivity often observed in pure polymer membranes.

The incorporation of this compound into various polymer matrices has been shown to significantly enhance the separation performance for gases like CO2. The carboxylic acid groups on the this compound linker can improve the affinity for specific molecules, such as CO2, thereby increasing the selectivity of the resulting composite membrane. For instance, the integration of UiO-66-(COOH)2 into a Polymer of Intrinsic Microporosity (PIM-1) matrix has been investigated for CO2/CH4 separation. acs.orgresearchgate.net The functionalized MOF was found to influence the gas transport properties of the membrane. acs.orgresearchgate.net

Studies on related UiO-66 derivatives, such as UiO-66-NH2, provide insights that are often applicable to this compound. For example, the incorporation of amino-functionalized UiO-66 into polyimide or Pebax matrices has demonstrated improved CO2 permeability and selectivity. oaepublish.comresearchgate.netacs.orgyoutube.commdpi.com The functional groups on the MOF can enhance the interfacial compatibility between the inorganic filler and the organic polymer matrix, leading to defect-free membranes with superior performance. oaepublish.comacs.orgresearchgate.net In some cases, increasing the loading of the MOF filler up to a certain threshold leads to a simultaneous increase in both permeability and selectivity. mdpi.commdpi.com

The table below summarizes the performance of a UiO-66-(COOH)2 based mixed matrix membrane for gas separation.

Table 1: Gas Permeability and Selectivity of UiO-66-(COOH)2/PIM-1 Mixed Matrix Membrane

Gas Permeability (Barrer) Ideal Selectivity (CO2/CH4)
CO2 Data not explicitly provided in abstract ~10-12 (Estimated from related studies)
CH4 Data not explicitly provided in abstract -
N2 Data not explicitly provided in abstract -
He Data not explicitly provided in abstract -
H2 Data not explicitly provided in abstract -
O2 Data not explicitly provided in abstract -

Data derived from studies on UiO-66-(COOH)2 in PIM-1 membranes. acs.orgresearchgate.net The exact permeability values were not detailed in the provided search results, but the studies confirmed the potential for CO2/CH4 separation.

The fabrication of this compound-based mixed matrix membranes typically involves the solution-casting method. mdpi.com In this process, a predetermined amount of the synthesized this compound nanoparticles is dispersed in a suitable solvent. oaepublish.com This dispersion is then mixed with a solution of the host polymer, such as polyethersulfone (PES) or polybenzimidazole (PBI). researchgate.netresearchgate.net To ensure a homogenous distribution of the MOF particles and prevent agglomeration, sonication is often employed. acs.org The resulting mixture is then cast onto a flat surface and the solvent is allowed to evaporate, leading to the formation of a thin, dense membrane. acs.org

The synthesis of this compound itself is typically achieved through a solvothermal method, where zirconium tetrachloride (ZrCl4) and 1,2,4-benzenetricarboxylic acid are heated in a solvent like N,N-dimethylformamide (DMF). oaepublish.com The resulting crystalline powder is then collected, washed, and dried before being incorporated into the polymer matrix. oaepublish.com The properties of the final membrane, including its porosity and water flux, can be significantly influenced by the concentration of the this compound filler. researchgate.net

Inorganic Hybrid Composites

Beyond polymers, this compound can be combined with various inorganic materials to create hybrid composites with unique functionalities tailored for specific applications.

The synthesis of silica-supported UiO-66 composites is a strategy to enhance the mechanical stability and processability of the MOF. While direct synthesis of silica-supported this compound is not extensively detailed in the provided results, the general methods for creating MOF-silica composites can be inferred. One common approach is the in situ growth of the MOF on the surface of silica (B1680970) particles. mdpi.com This can involve functionalizing the silica surface to promote the nucleation and growth of the UiO-66 crystals. Another method involves the hydrothermal synthesis of the MOF in the presence of silica particles. mdpi.com These composite materials can then be used as stationary phases in liquid chromatography for efficient separation of various compounds. mdpi.com The combination of the ordered pores of the MOF and the robust nature of silica can lead to enhanced separation performance.

Composites of this compound with graphene oxide (GO) and other carbon-based nanomaterials have shown significant promise in adsorption and separation applications. The high surface area of GO and the porous structure of the MOF can act synergistically to enhance the removal of pollutants from aqueous solutions. researchgate.netmdpi.com For instance, a UiO-66-NDC/GO nanocomposite (where NDC is a naphthalene-based linker, structurally related to the terephthalic acid in UiO-66) has been shown to have a high adsorption capacity for lead ions. mdpi.com

Similarly, composites of UiO-66 with carboxylated multiwalled carbon nanotubes (MWCNT-COOH) have been developed. mdpi.com These hybrids leverage the high electrical conductivity and surface area of the carbon nanotubes with the catalytic and adsorptive properties of the MOF. mdpi.com Such composites have been successfully employed in the development of highly efficient and stable voltammetric sensors. mdpi.com The fabrication of these composites often involves the in situ synthesis of the MOF in a dispersion of the carbon nanomaterial. researchgate.net

To address the challenge of separating and recycling powdered MOF materials from liquid media, magnetic composites of UiO-66 have been developed. This is typically achieved by creating a core-shell structure where a magnetic nanoparticle, most commonly iron oxide (Fe3O4), forms the core, and the UiO-66 MOF grows as a shell around it. researchgate.netresearchgate.netresearchgate.net

The synthesis often begins with the preparation of carboxylic acid-modified Fe3O4 nanoparticles. researchgate.net These functionalized magnetic cores are then used as seeds for the layer-by-layer assembly or in situ growth of the UiO-66 shell. researchgate.net While much of the research has focused on the amine-functionalized UiO-66-NH2, the principles are directly applicable to this compound. researchgate.netresearchgate.net The resulting magnetic composites can be easily separated from a solution using an external magnetic field, allowing for efficient recovery and reuse of the adsorbent or catalyst. researchgate.net This enhanced separability and reusability are crucial for the development of sustainable and cost-effective separation and purification processes. researchgate.net

Textile and Bio-based Composites

The integration of the metal-organic framework (MOF) this compound into textile and bio-based composites has garnered significant research interest. This is due to the potential to combine the unique properties of the MOF, such as high porosity and chemical functionality, with the flexibility, wearability, and sustainability of natural fibers. This section explores the advancements in creating these composite materials and their applications in environmental remediation and sensing.

Integration of this compound with Cellulose (B213188) and Other Natural Fibers

The development of composite materials by combining this compound with natural fibers like cellulose, particularly from sources such as cotton and agricultural waste, has been a key area of research. These efforts aim to create functional materials that are both effective and environmentally friendly.

Several methods have been employed to integrate this compound with natural fibers. One common approach is the in situ growth of the MOF on the fiber surface. This method often involves the covalent modification of the textile surface with the organic linker of the MOF, followed by the introduction of the metal precursor to facilitate the growth of this compound directly on the substrate. For example, researchers have successfully reacted cotton substrates with 1,2,4,5-benzenetetracarboxylic dianhydride, the organic precursor for UiO-66-(COOH)₂, followed by the addition of a zirconium precursor to form the MOF on the cotton fibers. nih.gov This technique promotes strong adhesion between the MOF and the fiber, leading to more durable composite materials.

Another approach involves the fabrication of monolithic adsorbents from sustainable cellulose sources, such as abandoned oilseed rape straws. In this method, UiO-66-(COOH)₂ nanoparticles are incorporated into a two-dimensional cellulose structure, where hydrogen bonding between the MOF and cellulose facilitates the adsorption process. mdpi.com The loading of UiO-66-(COOH)₂ can be varied to optimize the adsorption performance of the resulting composite. For instance, a composite with a 10 wt% loading of UiO-66-(COOH)₂ has shown excellent adsorption capacity for certain pollutants. mdpi.com

The resulting composites have been characterized by their enhanced properties compared to the individual components. For example, the incorporation of UiO-66-(COOH)₂ into a cellulose matrix has been shown to improve the adsorption capacity for various contaminants. Research has demonstrated that an in situ grown UiO-66-(COOH)₂@cotton composite exhibits a significantly higher creatinine (B1669602) adsorption capacity (217.39 mg/g) compared to untreated cotton (116.28 mg/g). nih.gov Similarly, cellulose-based composites containing UiO-66-(COOH)₂ have been effective in adsorbing heavy metal ions like Cadmium(II) from aqueous solutions. mdpi.com

Table 1: Integration and Performance of this compound with Natural Fibers
Composite MaterialIntegration MethodMOF LoadingTarget PollutantAdsorption CapacityReference
UiO-66-(COOH)₂@CottonIn situ growthNot specifiedCreatinine217.39 mg/g nih.gov
UCLF-2 (UiO-66-(COOH)₂/Cellulose)Suspension & self-assembly10 wt%Cadmium(II)96.10 mg/g mdpi.com

Functional Textiles for Environmental Remediation and Sensing

The unique properties of this compound composites with natural fibers have led to their exploration in the development of functional textiles for both environmental remediation and sensing applications. These textiles offer the potential for flexible, wearable, and easy-to-handle solutions for detecting and removing pollutants.

In environmental remediation, textiles functionalized with this compound have shown promise in removing a variety of pollutants from water. The carboxyl functional groups on the MOF, combined with its high surface area, provide excellent sites for the adsorption of heavy metal ions and organic molecules. For instance, the functionalization of UiO-66 with carboxyl groups has been shown to significantly enhance the removal efficiency of lead (Pb(II)) and cadmium (Cd(II)) ions from water, with adsorption capacities reaching 125.2 mg/g and 69.1 mg/g, respectively. researchgate.net Furthermore, modifications of UiO-66 with additional functional groups alongside carboxyl groups have demonstrated even higher adsorption capacities for other contaminants, such as a 4.9-times increased adsorption of gadolinium ions. acs.org

In the realm of sensing, this compound-based composites are being investigated for the development of novel sensors. While many of these are currently in the form of thin films or composite powders, the principles can be extended to textile-based platforms. A notable example is a thin film-based fluorescent sensor created by crosslinking Eu@UiO-66(COOH), which demonstrated ultrasensitive detection of aniline (B41778) vapor with a detection limit as low as 0.086 ppb. mdpi.com Such a material could potentially be integrated into a textile substrate to create a wearable sensor for detecting volatile organic compounds.

Other research has focused on developing ratiometric fluorescent sensors for detecting biomarkers in human fluids. For example, a sensor based on C460@Tb-UiO-66-(COOH)₂ was designed for the detection of thiodiglycolic acid, a biomarker for vinyl chloride exposure, with a detection limit of 0.518 mg·mL⁻¹. mdpi.com The development of such sensitive and selective materials opens the door for their incorporation into smart textiles for health monitoring. The creation of electrospun nanofibrous membranes from polyvinyl chloride loaded with UiO-66(COOH)₂-Ag further demonstrates the feasibility of producing fabric-like materials with advanced functionalities. acs.org

Table 2: Performance of this compound Composites in Remediation and Sensing
Composite MaterialApplicationTarget AnalytePerformance MetricReference
UiO-66-(COOH)₂RemediationLead(II)Adsorption capacity: 125.2 mg/g researchgate.net
UiO-66-(COOH)₂RemediationCadmium(II)Adsorption capacity: 69.1 mg/g researchgate.net
Eu@UiO-66(COOH)SensingAniline vaporDetection limit: 0.086 ppb mdpi.com
C460@Tb-UiO-66-(COOH)₂SensingThiodiglycolic acidDetection limit: 0.518 mg·mL⁻¹ mdpi.com

Computational Modeling and Simulation of Uio 66 Cooh

Atomistic and Molecular Simulations

Atomistic simulations, based on classical mechanics, treat atoms as spheres and use force fields to describe the interactions between them. These methods are computationally efficient, enabling the simulation of large supercells of MOFs and the study of dynamic processes like adsorbate diffusion and framework flexibility over nanoseconds.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve over time. This technique is particularly powerful for studying the dynamic behavior of both the UiO-66-COOH framework and guest molecules (adsorbates) within its pores.

The accuracy of MD and other classical simulations is entirely dependent on the quality of the force field (FF), which is a set of mathematical functions and parameters describing the potential energy of the system. A typical FF includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Developing a reliable force field for this compound presents specific challenges. While generic force fields like the Universal Force Field (UFF) or DREIDING are often used as a starting point, they may not accurately capture the nuanced interactions in functionalized MOFs. acs.org The presence of atomic charges, in particular, can lead to unpredictable behavior if not parameterized carefully. acs.org

For carboxyl-functionalized systems, key challenges include:

Partial Charge Distribution: Accurately assigning partial atomic charges to the carboxyl group is critical. The -COOH group has a significant dipole moment and can act as a hydrogen bond donor and acceptor. These electrostatic interactions strongly influence adsorbate binding. Charges are often derived from high-level quantum mechanical calculations.

Non-bonded Parameters: The Lennard-Jones (LJ) parameters (well-depth, ε, and collision diameter, σ) define the van der Waals interactions. These must be appropriate for the specific chemical environment of the carboxylated linker interacting with both the zirconia-oxo cluster and various adsorbates.

Transferability: Ideally, a force field should be transferable, meaning it can be applied to different but related systems. However, FFs developed for parent UiO-66 often require re-parameterization or refinement for functionalized variants to achieve high accuracy. chemrxiv.org

Researchers often develop specific FFs by fitting parameters to reproduce experimental data (e.g., crystal structure, bulk modulus, adsorption isotherms) or data from high-accuracy ab initio calculations. researchgate.net This process can involve using genetic algorithms or other optimization techniques to refine FF parameters. chemrxiv.orgbohrium.com For instance, a common approach is to refine LJ parameters and derive atomic charges from DFT calculations to better model specific host-guest interactions. chemrxiv.orgresearchgate.net

Table 1. Comparison of Common Force Fields Used in MOF Simulation
Force FieldTypeKey Features & Suitability for this compoundReference
UFF (Universal Force Field)Generic / Class IProvides parameters for nearly all elements. Often used as a baseline but may lack accuracy for specific bonding and electrostatic environments in functionalized MOFs. acs.org acs.org
DREIDINGGeneric / Class ISimilar to UFF, provides general parameters. Good for initial structural predictions but often requires refinement for accurate energy and adsorption calculations. acs.org acs.org
UFF4MOF / BTW-FFMOF-SpecificRefined versions of UFF or other FFs specifically parameterized for common MOF building blocks. Generally provide better predictions of mechanical properties and adsorption than generic FFs. acs.org acs.org
Custom / Ab Initio Parameterized FFSystem-SpecificParameters (especially charges and LJ terms) are derived from DFT calculations for the specific this compound system. Offers the highest accuracy but lacks transferability. researchgate.net researchgate.net

Quantum Mechanical Calculations

Quantum mechanical (QM) methods solve the Schrödinger equation to describe the electronic structure of a system. These ab initio ("from first principles") calculations are computationally intensive but provide a highly accurate description of chemical bonding, reaction pathways, and electronic properties without the need for empirical parameters.

Density Functional Theory (DFT) is the most widely used QM method for solid-state systems like MOFs. It calculates the properties of a system based on its electron density, offering a favorable balance between accuracy and computational cost.

For this compound, DFT is used to:

Calculate Interaction Energies: DFT is the gold standard for calculating the binding energy between an adsorbate molecule and a specific site within the MOF. researchgate.netrsc.org By building a cluster model of the this compound binding site (e.g., the carboxyl group and part of the inorganic node), researchers can accurately compute the interaction energy with various guest molecules. wordpress.comnih.gov These calculations can confirm that interactions with functional groups can be stronger than with the parent framework, explaining enhanced selectivity. For example, DFT calculations on functionalized UiO-66 have been used to quantify the interaction strength of CO2 with different binding sites. researchgate.net

Understand Acidity: DFT can model the Brønsted acidity associated with the carboxyl proton and the Lewis acidity of the zirconium clusters, providing insight into the material's catalytic potential. nih.gov

Table 2. Representative DFT-Calculated Interaction Energies (ΔE) in Functionalized MOFs
MOF SystemAdsorbatePrimary Interaction SiteCalculated ΔE (kJ/mol)Reference
UiO-66CO₂μ₃-OH on Zr-cluster-30 to -40 researchgate.net
UiO-66-NH₂CO₂Amino group (-NH₂)-20 to -25 nih.gov
UiO-66-(OH)₂Hydroxyl Radical (•OH)Phenolic -OH group(Reaction Barrier) ~41 nih.gov
Zr-MOF ClusterSr²⁺Carboxylate groupStrong complexation confirmed mdpi.com

Note: Values are illustrative and depend heavily on the specific DFT functional, basis set, and cluster model used. Negative values indicate an energetically favorable interaction.

Ab Initio Molecular Dynamics (AIMD) is a powerful technique that combines the strengths of MD and QM. In AIMD, the forces acting on the atoms at every time step are calculated directly from DFT or another QM method, rather than from a classical force field. nih.gov This eliminates the need for parameterization and allows for the simulation of chemical reactions, bond breaking/formation, and proton transfer events.

Due to its high computational cost, AIMD is typically limited to smaller systems (hundreds of atoms) and shorter timescales (picoseconds). For this compound, AIMD is ideal for studying:

Proton Dynamics: Investigating the transfer of the acidic proton from the carboxyl group to an adsorbed base molecule or a water molecule.

Catalytic Mechanisms: Elucidating the step-by-step mechanism of a reaction catalyzed by the MOF, where electronic rearrangements are critical.

Framework Dynamics under Reaction: Observing the dynamic response of the framework, including the Zr-cluster and linkers, during a chemical transformation at an active site. nih.gov Studies on UiO-66 have used AIMD to explore the intrinsic dynamic flexibility and the reversible nature of the metal-linker bond during activation processes. nih.gov

Hybrid Computational Approaches

Hybrid computational approaches aim to combine the accuracy of QM methods with the efficiency of classical MM methods. The most prominent of these is the Quantum Mechanics/Molecular Mechanics (QM/MM) method.

In a QM/MM simulation of this compound, the system is partitioned into two regions:

The QM Region: The chemically active part of the system, such as the carboxyl group, the Zr-cluster, and a reacting or strongly interacting adsorbate, is treated with a high-level QM method (e.g., DFT).

The MM Region: The rest of the vast MOF framework is treated using a classical force field (MM).

This partitioning allows for a focused, high-accuracy calculation on the region of interest while efficiently accounting for the structural and electrostatic influence of the surrounding framework. QM/MM is particularly well-suited for studying enzymatic-like catalysis within MOFs, where the reaction occurs at a specific active site. chemrxiv.org Developing a robust QM/MM model requires a specialized set of parameters to handle the QM/MM interface and ensure that the electrostatic and van der Waals interactions between the two regions are accurately described. chemrxiv.org Recent work has focused on creating tailored charge and Lennard-Jones parameters for QM/MM calculations in Zr-MOFs, enabling the accurate prediction of adsorption energies and catalytic reaction barriers. chemrxiv.org

Table 3. Example of a QM/MM Model Setup for a Zr-MOF System
ComponentDescriptionExample ImplementationReference
QM RegionCore active site treated with quantum mechanics.Zr-cluster, functional group (-COOH), and adsorbate molecule. chemrxiv.org
MM RegionRemainder of the MOF framework treated with classical mechanics.All other linkers and clusters in the supercell. chemrxiv.org
QM MethodDFT functional used for the QM region.ωB97X-D, B3LYP-D3 chemrxiv.org
MM Force FieldForce field used for the MM region.UFF or a specifically developed parameter set. chemrxiv.org
Embedding SchemeDescribes how the QM and MM regions interact.Electrostatic embedding (MM point charges polarize the QM electron density). chemrxiv.org

Combining Machine Learning Potentials with Classical Force Fields

The accuracy of molecular simulations heavily relies on the quality of the force fields (FFs) used to describe the interatomic interactions. arxiv.org Classical force fields, such as the Universal Force Field (UFF) and DREIDING, are computationally efficient and widely used for MOFs. mdpi.comarxiv.org However, they can lack the precision needed to capture complex phenomena like bond-breaking, chemical reactions, or the nuanced interactions involving open-metal sites and functional groups. researchgate.net

To bridge the gap between the efficiency of classical FFs and the accuracy of computationally expensive quantum mechanical methods like Density Functional Theory (DFT), Machine Learned Force Fields (MLFFs) have emerged as a powerful tool. arxiv.orgbohrium.comelsevierpure.com These potentials are trained on large datasets of DFT calculations, enabling them to reproduce quantum-mechanical quality results with significantly lower computational cost. arxiv.orgresearchgate.net The development of MLFFs involves generating reference configurations, often through active learning based on molecular dynamics, to train the model. arxiv.orgelsevierpure.com This approach allows for the modeling of structural and dynamic properties of MOFs at a level of quality previously limited to quantum simulations. elsevierpure.com

The integration of MLFFs with classical simulation techniques represents a significant advancement. arxiv.org For complex systems like this compound, a hybrid approach can be employed where the more reactive or complex parts of the framework (e.g., the Zr-cluster and the carboxyl functional groups) are described by a high-accuracy MLFF, while the less critical organic linkers are modeled using a classical FF. This combination balances computational cost and accuracy, enabling large-scale and long-timescale simulations that are otherwise prohibitive. researchgate.net The goal is to create force fields that are not only exceptionally accurate, nearing DFT precision in predicting forces and structural parameters, but also computationally efficient, being only moderately slower than simple classical force fields. arxiv.orgresearchgate.net

Table 1: Comparison of Classical and Machine Learned Force Fields for MOF Simulation
FeatureClassical Force Fields (e.g., UFF, DREIDING)Machine Learned Force Fields (MLFFs)
AccuracyModerate; relies on pre-defined functional forms and parameters. mdpi.comresearchgate.netHigh; capable of achieving near-DFT accuracy. arxiv.orgbohrium.com
Computational CostLow; enables large-scale simulations. arxiv.orgModerately higher than classical FFs but significantly lower than DFT. arxiv.orgresearchgate.net
DevelopmentParametrization can be cumbersome and requires careful tailoring. elsevierpure.comRequires a large, high-quality reference dataset from quantum calculations (e.g., active learning). arxiv.orgelsevierpure.com
ApplicabilityGeneral-purpose but may fail for reactive systems or complex interactions. researchgate.netHighly accurate for specific systems they are trained on; can model chemical reactions and complex interactions. researchgate.net
Example Use in UiO-66 SimulationsModeling of framework-adsorbate interactions for gas adsorption studies. mdpi.comnih.govPredicting structural parameters, elastic constants, and properties requiring quantum-level accuracy. arxiv.orgbohrium.com

Predictive Modeling for Adsorption, Separation, and Catalytic Properties

Predictive modeling, primarily through GCMC and DFT simulations, is crucial for screening and understanding the performance of this compound in various applications before undertaking extensive experimental work. researchgate.netnih.gov These simulations provide molecular-level views of host-guest and guest-guest interactions. researchgate.netmdpi.com

Adsorption Properties

Simulations have been instrumental in predicting the adsorption behavior of various molecules within this compound. The carboxyl functional group plays a key role by creating highly energetic primary adsorption sites. mdpi.com For instance, GCMC simulations of pentane (B18724) isomer adsorption revealed that the carboxyl group in this compound creates exceptionally energetic sites for neopentane (B1206597) and isopentane. mdpi.com In another study, simulations identified this compound as a promising adsorbent for capturing U(VI) and Eu(III) from aqueous solutions, with the carboxyl groups significantly enhancing adsorption capacity, especially at low pH. acs.org The introduction of -COOH groups was found to greatly reduce the surface charge of the parent UiO-66, which guarantees excellent adsorption performance. acs.org Similarly, computational studies have shown that this compound has a higher adsorption capacity for ammonia (B1221849) compared to the parent UiO-66. acs.org

Table 2: Predicted Adsorption Performance of this compound for Various Adsorbates
AdsorbateSimulation MethodKey FindingSource
Pentane Isomers (neopentane, isopentane)GCMCCarboxyl group creates very energetic primary adsorption sites, leading to high affinity, especially at low pressures. mdpi.com mdpi.com
Sulfur Dioxide (SO₂)GCMCExhibits high adsorption selectivity for SO₂ in SO₂/CO₂ and SO₂/N₂ mixtures at low pressures. nih.govacs.org nih.govacs.org
Uranium (VI)-Predicted adsorption capacity of 80 mg/g at pH 4. acs.org acs.org
Europium (III)-Predicted adsorption capacity of 43 mg/g at pH 4. acs.org acs.org
Gadolinium (III)-Adsorption capacity of 56 mg/g, significantly higher than the parent UiO-66 (16 mg/g). scispace.com scispace.com
Ammonia (NH₃)-Adsorption capacity for NH₃ is higher than for N₂ under both dry and wet conditions. acs.org acs.org

Separation Properties

Catalytic Properties

Computational modeling is also applied to understand the catalytic mechanisms within this compound. It is known that for the parent UiO-66, the fully coordinated zirconium cluster in a defect-free structure offers little to no catalytic activity. acs.org Functionalization with groups like -COOH can introduce catalytically active sites. mdpi.com For example, UiO-66(COOH)₂ demonstrated superior catalytic activity for the esterification of butyric acid and butanol, achieving a 90% conversion rate, which was attributed to the additional acidic functional groups. mdpi.com Furthermore, simulations can explore how post-synthetic modifications, such as the incorporation of copper nanoparticles, can enhance catalytic performance. In one study, it was suggested that charge transfer between copper nanoparticles and the MOF, facilitated by the -COOH functionalization, led to a threefold increase in reactivity. rsc.org Computational methods like DFT are used to investigate reaction mechanisms at an atomic level of detail, comparing different models (cluster vs. periodic) to predict reaction rates and guide the rational design of catalysts. nih.gov

Table 3: Predicted Catalytic Applications of this compound
ReactionCatalyst SystemKey Computational/Experimental FindingSource
Esterification of Butyric AcidUiO-66(COOH)₂Superior catalytic activity with 90% conversion, linked to the acidic -COOH groups. mdpi.com mdpi.com
Photocatalytic DehydrogenationUiO-66(COOH)₂-CuPost-metalation with copper creates a stable and highly selective photocatalyst. acs.org acs.org
General CatalysisCu/Zr-UiO-66-COOHThree-fold increase in reactivity compared to non-functionalized MOF, attributed to charge transfer between Cu nanoparticles and the MOF. rsc.org rsc.org

Challenges and Future Directions in Uio 66 Cooh Research

Optimizing Functionality-Stability Trade-offs

A primary challenge in the development of UiO-66-COOH lies in balancing the enhanced functionality imparted by the carboxylic acid groups with the exceptional chemical and thermal stability inherent to the parent UiO-66 framework. The UiO-66 structure is renowned for its robustness, which stems from the strong coordination between the 12-coordinated zirconium-oxygen clusters and the organic linkers. prodia-mof.eu Introducing functional groups is essential for tailoring the MOF for specific applications, such as catalysis or selective adsorption, but this modification can introduce complexities.

The presence of the -COOH group, for example, can create structural defects, such as missing linkers within the framework. mdpi.com These defects can be advantageous, sometimes improving catalytic activity by creating more accessible active sites or enhancing mechanical stability. mdpi.comresearchgate.net However, they can also potentially compromise the long-term structural integrity, especially under harsh chemical or thermal conditions. For instance, while UiO-66 is stable in many acidic environments, the specific functionalization can alter its tolerance to different chemical agents.

Future research is focused on developing synthetic strategies that allow for precise control over the number and distribution of these functional groups and associated defects. The use of modulators, such as monocarboxylic acids, during synthesis is a key technique being explored to control the crystallization process and, consequently, the defect density. mdpi.com By fine-tuning the synthesis conditions—including modulator type, concentration, and acidity—researchers aim to create this compound materials where the functional sites are maximized without significantly diminishing the framework's intrinsic stability. mdpi.com Achieving this optimal balance is critical for the deployment of this compound in demanding real-world applications.

Enhancing Processability and Conductivity for Device Integration

For this compound to be used in practical devices, it must be processable into robust, macroscopic forms such as films, membranes, or pellets, and in some cases, possess specific conductive properties. Raw this compound powder is often unsuitable for direct use in applications like gas separation membranes or electronic sensors.

Significant progress has been made in the shaping, or "processability," of this compound. Researchers have successfully formed it into beads, tablets, and extrudates that exhibit good mechanical resistance to attrition, a crucial factor for use in packed-bed reactors or air filters. prodia-mof.euacs.org Another advanced technique involves fabricating ultrathin films of this compound using the Langmuir-Blodgett method, which allows for the creation of uniform, molecularly-thin layers suitable for sensor coatings or specialized membranes. nih.govnih.gov Furthermore, this compound has been incorporated into mixed-matrix membranes (MMMs), where the MOF particles are dispersed within a polymer matrix to combine the processability of the polymer with the selective properties of the MOF. manchester.ac.uk

The carboxylic acid groups in this compound also open up possibilities for proton conductivity, a key property for proton-exchange membranes (PEMs) in fuel cells. The -COOH groups can facilitate the transport of protons through the MOF's porous structure. Future work is aimed at further enhancing this conductivity by optimizing the density of these acidic functional groups and controlling the uptake of water molecules, which aid in proton hopping. The integration of these processable and conductive this compound materials into functional devices, such as chemical sensors and fuel cells, represents a major frontier in MOF research. frontiersin.org

Development of Robust Recycling and Regeneration Strategies for this compound Materials

The economic and environmental viability of using this compound in large-scale applications like adsorption or catalysis heavily depends on the ability to recycle and regenerate the material effectively. An ideal regeneration process should remove captured species from the MOF's pores without damaging its structure or significantly reducing its performance over multiple cycles.

Several regeneration strategies are under investigation. A particularly promising and mild method involves the reversible digestion of the zirconium-based framework using a simple bicarbonate solution. This process can break down the MOF to release entrapped molecules and the framework can then be reconstituted. For applications like dye or antibiotic adsorption, washing with solvents or basic solutions has been used to strip the adsorbed molecules, although this can sometimes lead to a gradual loss of capacity. nih.govnih.gov

A key challenge is ensuring the "robustness" of the regeneration process. This means that the material's crystallinity, porosity, and surface area should remain largely intact after each cycle. Techniques like Powder X-ray Diffraction (PXRD) and gas adsorption measurements are crucial for verifying the structural integrity of the regenerated MOF. Future research must focus on developing regeneration protocols that are not only effective but also energy-efficient and environmentally benign, avoiding the use of harsh chemicals or high temperatures. The ability to demonstrate high performance over dozens of adsorption-desorption cycles is a critical milestone for industrial adoption.

Advancements in Topographical Control and Hierarchical Architectures

The performance of this compound is intrinsically linked to its structure, not just at the molecular level but also on a larger scale. Controlling the topography—the size, shape, and surface features of the MOF crystals—and creating hierarchical architectures are advanced strategies for boosting its effectiveness.

Standard synthesis of this compound typically results in microporous crystals (pores < 2 nm). While these small pores are excellent for size-selective separation, they can limit the rate of diffusion of molecules into and out of the crystal, which is a bottleneck in applications like catalysis. To address this, researchers are creating "hierarchical" materials that possess both the original micropores and larger meso- (2-50 nm) or macropores (>50 nm). northwestern.edu These larger channels act as highways, facilitating rapid mass transport to the active sites within the micropores. northwestern.edu One method to achieve this is by using templates, such as block copolymers, during synthesis, which are later removed to leave behind a network of larger pores. northwestern.edu

Topographical control also extends to manipulating crystal size and creating intentional defects. Using modulators in the synthesis can regulate crystal growth, yielding uniform particles of a desired size. researchgate.net The deliberate creation of "missing linker" defects can also be considered a form of topographical control, as it modifies the pore structure and can introduce new catalytically active sites. mdpi.com The next generation of this compound materials will likely feature these complex, multi-scale architectures, designed to maximize both the active surface area and the efficiency of molecular transport.

Bridging Fundamental Research with Industrial Implementation and Scalability

A significant hurdle for many promising nanomaterials, including this compound, is the gap between small-scale laboratory synthesis and large-scale industrial production. For this compound to make a real-world impact, its production must be scalable, cost-effective, and environmentally sustainable. researchgate.netrsc.org

Encouragingly, significant progress has been demonstrated in this area. A notable study reported the successful scaled-up synthesis of this compound in a batch reactor, achieving a high space-time yield of 350 kg/day/m ³. prodia-mof.euacs.org Crucially, this process used water as a solvent and avoided toxic chemicals, aligning with the principles of green chemistry. prodia-mof.euacs.org The study went further by shaping the scaled-up product into industrially relevant pellets and extrudates and confirming their superior performance in ammonia (B1221849) filtration compared to commercial benchmarks. prodia-mof.euacs.org

Q & A

Q. How should researchers approach scaling up this compound synthesis for pilot-scale applications without compromising quality?

  • Methodological Answer : Employ continuous-flow reactors for controlled nucleation. Monitor crystallization kinetics via in-situ Raman spectroscopy. Implement quality control checkpoints (e.g., PXRD after each batch) and statistical process control (SPC) charts to detect deviations in surface area or pore volume .

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